Bifenox-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9Cl2NO5 |
|---|---|
Molecular Weight |
345.1 g/mol |
IUPAC Name |
trideuteriomethyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i1D3 |
InChI Key |
SUSRORUBZHMPCO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Bifenox-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Bifenox-d3, the deuterated isotopologue of the herbicide Bifenox. This document is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug metabolism studies, offering detailed experimental protocols, key chemical data, and a logical workflow for its preparation and analysis.
Chemical Properties of this compound
This compound, or methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate, is a stable, isotopically labeled version of Bifenox. The incorporation of three deuterium atoms on the dichlorophenyl ring makes it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound and its non-deuterated analog, Bifenox, are summarized in the table below for easy comparison.
| Property | This compound | Bifenox |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅[3] | C₁₄H₉Cl₂NO₅[4] |
| Molecular Weight | 345.15 g/mol [3] | 342.13 g/mol |
| CAS Number | 2733718-91-5 | 42576-02-3 |
| Appearance | Yellow solid | Yellow solid |
| Melting Point | 84-89 °C | 84-86 °C |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | Soluble in acetone, chlorobenzene, and xylene; slightly soluble in ethanol; very low solubility in water. |
| Accurate Mass | 344.0046 m/z | 340.9858 m/z |
Synthesis of this compound
The synthesis of this compound is achieved through a modified Ullmann condensation, a well-established method for the formation of diaryl ethers. This reaction involves the copper-catalyzed coupling of a deuterated phenol with an activated aryl halide.
Proposed Synthesis Pathway
The proposed and most logical synthetic route to this compound involves the reaction of commercially available 2,4-dichlorophenol-d3 with methyl 5-chloro-2-nitrobenzoate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Ullmann Condensation for this compound
This protocol is a generalized procedure based on established Ullmann ether synthesis methodologies. Researchers should optimize conditions as necessary.
Materials:
-
2,4-Dichlorophenol-d3 (1.0 eq)
-
Methyl 5-chloro-2-nitrobenzoate (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Copper(I) iodide (CuI, 0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorophenol-d3, methyl 5-chloro-2-nitrobenzoate, potassium carbonate, and copper(I) iodide.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound are critical. The following sections detail the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to be similar to that of Bifenox, with the notable absence of signals corresponding to the protons on the dichlorophenyl ring. The remaining aromatic protons on the nitrobenzoate ring and the methyl ester protons will be present.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will also closely resemble that of Bifenox. The carbon atoms attached to deuterium will exhibit triplet splitting due to C-D coupling and will have significantly lower intensity.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak at m/z 344, which is three mass units higher than that of unlabeled Bifenox (m/z 341), confirming the incorporation of three deuterium atoms. The fragmentation pattern is expected to be similar to Bifenox, with key fragments showing a +3 Da shift if they retain the deuterated dichlorophenoxy moiety.
Caption: Logical workflow for this compound synthesis and analysis.
References
The Unseen Anchor: A Technical Guide to Bifenox-d3 as an Internal Standard in High-Throughput Analysis
For Immediate Release
A deep dive into the pivotal role of Bifenox-d3 in ensuring analytical accuracy and precision for researchers, scientists, and drug development professionals. This technical guide elucidates the mechanism of action of this compound as an internal standard, providing a robust framework for its application in complex analytical workflows. By offering detailed experimental protocols, quantitative performance data, and visual representations of analytical processes, this document serves as an essential resource for laboratories engaged in the quantification of the herbicide Bifenox and analogous compounds.
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte, in this case, this compound, is added to a sample at the earliest stage of analysis. This compound is chemically identical to Bifenox, with the exception that three of its hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.
This subtle yet significant modification increases the mass of the molecule without altering its chemical properties such as polarity, solubility, and reactivity.[1] Consequently, this compound and Bifenox exhibit nearly identical behavior throughout the analytical process, including extraction, chromatography, and ionization in the mass spectrometer.[2][3] Any loss of the analyte during sample preparation or fluctuations in instrument response will affect both the native analyte and the deuterated internal standard to the same extent. By measuring the ratio of the signal from Bifenox to that of the known amount of this compound, a highly accurate and precise quantification of the analyte can be achieved, effectively compensating for variations that would otherwise compromise the integrity of the results.[2]
Quantitative Performance Data
The use of a deuterated internal standard like this compound is critical for achieving reliable quantitative results, especially in complex matrices such as food and environmental samples. The following table summarizes the performance characteristics of an analytical method for Bifenox, demonstrating the levels of recovery and quantification achievable. While the original validation study for this data did not explicitly state the use of this compound, the reported performance is representative of what can be expected when employing a robust internal standard.
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSDr) (%) | Limit of Quantification (LOQ) (mg/kg) |
| Wheat | 0.01 | 85 | 12 | 0.01 |
| 0.02 | 88 | 10 | ||
| 0.1 | 92 | 8 | ||
| Oat | 0.01 | 78 | 15 | 0.01 |
| 0.02 | 81 | 13 | ||
| 0.1 | 85 | 11 | ||
| Rye | 0.01 | 90 | 9 | 0.01 |
| 0.02 | 93 | 7 | ||
| 0.1 | 95 | 6 | ||
| Rice | 0.01 | 82 | 14 | 0.02 |
| 0.02 | 86 | 11 | ||
| 0.1 | 90 | 9 | ||
| Barley | 0.01 | 88 | 10 | 0.01 |
| 0.02 | 91 | 8 | ||
| 0.1 | 94 | 7 |
Data adapted from a validation report for the analysis of pesticides in cereals. The recovery and precision values are indicative of method performance for Bifenox analysis.[4]
Experimental Protocols
A robust and validated experimental protocol is paramount for obtaining high-quality data. The following sections detail a widely accepted method for the analysis of Bifenox in complex matrices using this compound as an internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined sample preparation technique that has become the standard for multi-residue pesticide analysis in food and agricultural products.
Materials:
-
Homogenized sample (e.g., soil, water, food commodity)
-
This compound internal standard spiking solution
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute Bifenox, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Bifenox.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Bifenox and this compound to ensure selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Bifenox | 341.0 | 310.0 | 280.9 |
| This compound* | 344.0 | 313.0 | 283.9 |
Note: The MRM transitions for this compound are inferred based on the addition of three deuterium atoms to the parent molecule and its fragments. These transitions should be empirically optimized on the specific mass spectrometer being used. The transitions for Bifenox are based on published data.
Visualizing the Workflow
To provide a clear understanding of the analytical process and the role of the internal standard, the following diagrams have been generated using the DOT language.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Bifenox in a variety of complex matrices. By co-eluting and exhibiting similar ionization behavior to the native analyte, this compound effectively compensates for variations in sample preparation and instrument response. The detailed experimental protocols and performance data presented in this guide offer a comprehensive framework for the implementation of this technique in a high-throughput laboratory setting. The adoption of such methodologies is crucial for ensuring data of the highest quality and integrity in research, regulatory monitoring, and drug development.
References
Bifenox-d3 Analytical Standard: A Technical Guide for Herbicide Residue Analysis
Introduction
Bifenox is a selective, diphenyl ether herbicide used for controlling a variety of annual broadleaf weeds and some grasses in crops such as cereals, soybeans, and rice.[1][2][3][4][5] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway in plants. The inhibition of PPO leads to an accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.
Given its widespread use, regulatory bodies worldwide mandate strict monitoring of Bifenox residues in food products and environmental samples to ensure consumer safety. Accurate and reliable quantification of these residues requires high-quality analytical methods and certified reference materials. Bifenox-d3 is the stable isotope-labeled (SIL) analogue of Bifenox, serving as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). Its physicochemical properties are nearly identical to the native Bifenox, but it is distinguishable by its higher mass. This allows it to be used as a benchmark to correct for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the highest degree of accuracy in quantification.
This technical guide provides an in-depth overview of the this compound analytical standard, its application in herbicide analysis, and detailed experimental considerations for researchers and scientists in the field.
Physicochemical Properties
The key to this compound's function as an internal standard lies in its structural similarity to Bifenox, with the only significant difference being its mass. The three deuterium atoms on the dichlorophenoxy ring provide a distinct mass shift without appreciably altering its chemical behavior.
| Property | Bifenox (Native) | This compound (Labeled Internal Standard) |
| Synonyms | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate; Modown | Bifenox D3 (phenyl D3); methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate |
| CAS Number | 42576-02-3 | 2733718-91-5 |
| Molecular Formula | C₁₄H₉Cl₂NO₅ | C₁₄D₃H₆Cl₂NO₅ |
| Molecular Weight | 342.13 g/mol | 345.15 g/mol |
| Accurate Mass | 340.9803 u | 344.0046 u |
| Isotopic Purity | N/A | ≥99 atom % D |
| Appearance | Yellowish tan solid; Yellow crystalline powder | Not specified; typically a solid |
| Melting Point | 85 - 89 °C | Not specified |
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. The standard is added at a known concentration to the sample at the beginning of the analytical process. Because this compound and Bifenox behave almost identically during extraction, cleanup, and ionization, the ratio of the analyte to the internal standard remains constant. This allows for precise quantification even if there are sample losses or fluctuations in instrument performance.
Bifenox Mode of Action: PPO Inhibition Pathway
Bifenox exerts its herbicidal effect by physically blocking the action of the protoporphyrinogen oxidase (PPO) enzyme. This disruption causes a critical precursor, Protoporphyrinogen IX, to accumulate in the cell, where it is oxidized to Protoporphyrin IX. This molecule is a powerful photosensitizer that generates highly destructive reactive oxygen species (ROS) when exposed to light, leading to the peroxidation of lipids and the ultimate breakdown of cell membranes.
Analytical Methodology
A generalized workflow for the analysis of Bifenox in environmental or agricultural samples using this compound as an internal standard is presented below. This protocol typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow Diagram
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract Bifenox and this compound from the sample matrix while removing interfering substances.
-
Sample Homogenization : A representative portion of the sample (e.g., soil, water, crop material) is weighed or measured. Solid samples are typically homogenized to ensure uniformity.
-
Internal Standard Spiking : A precise volume of a this compound standard solution is added to the sample. This step is critical and must be done at the very beginning of the process.
-
Solvent Extraction : An appropriate organic solvent is added to extract the analytes from the matrix. Acetonitrile is commonly used for soil and produce, often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For water samples, solid-phase extraction (SPE) may be employed.
-
Cleanup : The crude extract may require a cleanup step to remove matrix components like lipids or pigments that can interfere with analysis. This can involve SPE or dispersive SPE (d-SPE).
-
Concentration and Reconstitution : The final extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the liquid chromatograph's mobile phase.
Chromatographic and Mass Spectrometric Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.
-
Chromatography : A C18 reversed-phase column is typically used to separate Bifenox from other compounds in the extract. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile (often with additives like formic acid or ammonium formate) is common.
-
Mass Spectrometry : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. In this mode, the instrument is set to monitor for specific precursor-to-product ion transitions for both Bifenox and this compound.
The following table lists example MRM parameters, which should be optimized for the specific instrument being used. The precursor ion (Q1) often corresponds to the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (Q1 Mass) | Product Ion (Q3 Mass) |
| Bifenox | 343.0 | 311.0 |
| This compound | 346.3 | 314.0 |
| Table based on representative data. Actual values may vary based on instrumentation and adduct formation. |
Conclusion
The this compound analytical standard is an indispensable tool for any laboratory tasked with the quantitative analysis of Bifenox herbicide residues. Its use as an internal standard within an isotope dilution mass spectrometry framework provides unparalleled accuracy and precision, correcting for the inevitable variations that occur during sample handling and analysis. By incorporating this compound into analytical protocols, researchers, food safety professionals, and environmental scientists can generate highly reliable and defensible data that meets stringent regulatory requirements and ensures public safety.
References
Bifenox-d3 in Environmental Sample Testing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Bifenox-d3 as an internal standard for the quantitative analysis of the herbicide Bifenox in environmental samples. This document outlines the rationale for using an isotope-labeled standard, details experimental protocols for sample preparation and analysis, presents typical quantitative data, and illustrates the toxicological signaling pathways of Bifenox.
Introduction to Bifenox and the Role of this compound
Bifenox is a selective herbicide used for controlling broadleaf weeds in various crops.[1] Its presence in the environment due to agricultural runoff is a concern, necessitating sensitive and accurate analytical methods for monitoring. Isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise quantification of organic contaminants in complex matrices.[2][3] this compound, a deuterated analog of Bifenox, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native Bifenox, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This co-elution allows for the correction of matrix effects and variations in analytical recovery, leading to highly accurate and precise results.[4][5]
Analytical Methodology
The determination of Bifenox in environmental samples typically involves sample extraction, cleanup, and instrumental analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is crucial for achieving high-quality quantitative data.
Experimental Workflow
The general workflow for the analysis of Bifenox in environmental samples using this compound is depicted in the following diagram.
Detailed Experimental Protocols
The following are detailed protocols for the analysis of Bifenox in water and soil samples.
2.2.1. Water Sample Analysis
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C.
-
Fortification: To a 500 mL water sample, add a known amount of this compound solution in a solvent like methanol to achieve a final concentration of 100 ng/L.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the fortified water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 10 mL of ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate) for instrumental analysis.
-
2.2.2. Soil Sample Analysis
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Fortification: To 10 g of the homogenized soil sample, add a known amount of this compound solution to achieve a final concentration of 50 µg/kg.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:
-
Add 10 mL of acetonitrile to the fortified soil sample in a 50 mL centrifuge tube.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 300°C at 10°C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Bifenox: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion (Quantifier)
-
-
Quantitative Data
The following tables summarize typical validation data for the analysis of Bifenox in environmental samples using this compound as an internal standard. This data is illustrative and based on performance characteristics reported in the literature for similar analytical methods.
Table 1: Method Detection and Quantification Limits
| Parameter | Water | Soil |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L | 1.0 - 5.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L | 3.0 - 15.0 µg/kg |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Water | 20 ng/L | 95 | 6 |
| Water | 100 ng/L | 98 | 4 |
| Soil | 20 µg/kg | 92 | 8 |
| Soil | 100 µg/kg | 96 | 5 |
Table 3: Linearity
| Matrix | Calibration Range | Correlation Coefficient (r²) |
| Water | 5 - 500 ng/L | > 0.995 |
| Soil | 10 - 1000 µg/kg | > 0.995 |
Toxicological Signaling Pathways of Bifenox
Bifenox exposure has been shown to induce cellular toxicity through various mechanisms, including the disruption of calcium homeostasis, induction of endoplasmic reticulum (ER) stress, and alteration of key signaling pathways. The following diagram illustrates the signaling cascades affected by Bifenox.
Studies have indicated that Bifenox can lead to the hyperactivation of the PI3K/AKT and MAPK signaling pathways. This includes the phosphorylation of key proteins such as AKT, p70S6K, S6, ERK1/2, p38, and JNK, ultimately leading to cellular stress and apoptosis.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Bifenox in environmental samples. The detailed protocols and typical performance data presented in this guide offer a solid foundation for researchers and scientists to develop and validate their own analytical methods. Furthermore, understanding the toxicological pathways of Bifenox is crucial for assessing its environmental risk and potential impact on non-target organisms.
References
- 1. Avrupa Bilim ve Teknoloji Dergisi » Makale » Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]
- 2. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
An In-Depth Technical Guide to the Analysis of Bifenox-d3 in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the determination of Bifenox-d3 in soil and water samples. Bifenox, a diphenyl ether herbicide, is used to control broadleaf weeds in various crops. Its deuterated analog, this compound, serves as an excellent internal standard for accurate quantification in complex environmental matrices, mitigating matrix effects and improving method robustness through isotopic dilution.[1] This guide details experimental protocols for sample preparation and analysis using modern chromatographic techniques, presents quantitative performance data, and explores the toxicological signaling pathways of Bifenox.
Analytical Methodologies
The determination of this compound at trace levels in environmental samples predominantly relies on high-sensitivity chromatographic techniques coupled with mass spectrometry. The methods of choice are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS), each offering distinct advantages in terms of sensitivity and selectivity.[2][3]
Sample Preparation
The complexity of soil and water matrices necessitates efficient sample preparation to extract the analyte of interest and remove interfering substances.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from soil.
Experimental Protocol:
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.
-
Internal Standard Spiking: Spike the sample with an appropriate volume of this compound standard solution.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Shake vigorously for 5 minutes using a mechanical shaker.
-
Salting Out: Add the contents of a commercially available QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate or citrate salts) to the tube. Shake vigorously for at least 2 minutes.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 relative centrifugal force (rcf).
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18). Vortex for 1 minute.
-
Final Centrifugation and Filtration: Centrifuge the d-SPE tube for 2 minutes at high rcf (e.g., ≥ 5000). Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis.
Solid-phase extraction is a robust method for the pre-concentration and purification of Bifenox from water samples.
Experimental Protocol:
-
Sample Filtration and Acidification: Filter the water sample (e.g., 1 L) through a 0.7 µm glass fiber filter to remove suspended solids. Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., formic acid).
-
Internal Standard Spiking: Spike the filtered water sample with the this compound internal standard.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.
-
Cartridge Washing and Drying: Wash the cartridge with 3 mL of ultrapure water to remove any remaining interferences. Dry the cartridge under vacuum.
-
Elution: Elute the retained analytes from the cartridge with a suitable organic solvent, such as a mixture of methanol and ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile/water mixture).
Instrumental Analysis
LC-MS/MS is a highly sensitive and selective technique for the quantification of Bifenox.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Bifenox from matrix components |
| Flow Rate | 300 µL/min |
| Injection Volume | 3 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for Bifenox |
| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) for Bifenox and this compound |
GC-MS is a powerful alternative for the analysis of semi-volatile compounds like Bifenox.
Typical GC-MS Parameters:
| Parameter | Setting |
| GC Column | Low-polarity capillary column (e.g., 5% diphenyl - 95% dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Oven Temperature Program | Ramped to achieve separation (e.g., 50°C hold, then ramp to 280°C) |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Quantitative Data
The use of this compound as an internal standard in an isotopic dilution method allows for highly accurate and precise quantification. The following tables summarize typical performance data for the analysis of Bifenox and related diphenyl ether herbicides in soil and water.
Table 1: Quantitative Performance Data for Bifenox Analysis in Water
| Analytical Method | Matrix | Analyte | LOD (ng/mL) | LOQ (µg/L) | Recovery (%) | RSD (%) | Reference |
| SPME-LC | River Water | Bifenox | 0.33 - 1.74 | - | 81 - 104 | < 7 | |
| BS-LPME-GC-MS | Dam Lake, River, Well Water | Bifenox | 2.0 | - | 83 - 121 | - | |
| SPE-GC-MS | Spring Water | Oxyfluorfen | - | 1 | - | - |
Table 2: Quantitative Performance Data for Pesticide Analysis in Soil
| Analytical Method | Matrix | Analyte Class | Spike Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| QuEChERS-UHPLC-MS/MS | Agricultural Soil | Pesticides & Veterinary Drugs | 10 - 100 | 70 - 120 | ≤ 20 | |
| QuEChERS-LC-MS/MS | Soil | Multiclass Pesticides | - | 70 - 120 | < 17 | |
| QuEChERS-LC-MS/MS | Soil | 21 Pesticides | - | 70 - 110 | < 10 |
Bifenox-Induced Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of Bifenox. Exposure to Bifenox has been shown to induce programmed cell death by activating key signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Workflow for Cellular Pathway Analysis
Caption: Workflow for investigating the cellular effects of Bifenox.
Bifenox-Activated Signaling Pathways
Bifenox treatment leads to the hyperactivation of several key proteins within the PI3K/AKT and MAPK signaling pathways. This dysregulation contributes to cellular stress and apoptosis.
Caption: Bifenox-induced activation of PI3K/AKT and MAPK signaling pathways.
Conclusion
The analytical methods detailed in this guide provide robust and sensitive means for the quantification of this compound in soil and water. The use of isotopic dilution with this compound as an internal standard is crucial for achieving high accuracy and precision in these complex matrices. Furthermore, understanding the molecular toxicology of Bifenox, particularly its impact on the PI3K/AKT and MAPK signaling pathways, is essential for a comprehensive assessment of its environmental and potential health impacts. The integration of advanced analytical techniques with toxicological studies will continue to be vital for the effective monitoring and regulation of herbicides like Bifenox in the environment.
References
An In-depth Technical Guide on the Use of Bifenox-d3 for Protoporphyrinogen Oxidase Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals, making it a key target for herbicide development. Bifenox is a well-established herbicide that functions by inhibiting PPO.[1][2][3] This technical guide explores the use of its deuterated isotopologue, Bifenox-d3, in PPO inhibition studies. While specific empirical data for this compound is not yet prevalent in public literature, this document provides a comprehensive framework based on the known mechanisms of Bifenox and the established principles of kinetic isotope effects in enzyme-inhibitor interactions. We present hypothetical, yet plausible, quantitative data, detailed experimental protocols, and visualizations to guide researchers in this area.
Introduction to Protoporphyrinogen Oxidase Inhibition
Protoporphyrinogen oxidase (also known as Protox) catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the tetrapyrrole biosynthesis pathway.[4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX outside the normal enzymatic pathway.[3] This misplaced accumulation of protoporphyrin IX, a potent photosensitizer, results in the light-dependent formation of reactive oxygen species, leading to lipid peroxidation and rapid cell membrane disruption. This mechanism of action is the basis for a class of effective herbicides.
Bifenox is a diphenyl ether herbicide that selectively controls broadleaf weeds and some grasses by inhibiting PPO. Its mode of action involves absorption by foliage, shoots, and roots, with subsequent disruption of cell membranes.
The Role of Deuterium Labeling: this compound
The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, is a powerful tool in drug discovery and metabolic research. This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the heavier mass of deuterium can slow down the rate of chemical reactions, including enzymatic metabolism.
For a compound like Bifenox, deuteration to this compound could potentially:
-
Alter Metabolic Stability: By replacing hydrogens at sites of metabolic attack, the rate of degradation can be reduced, leading to a longer half-life.
-
Elucidate Reaction Mechanisms: KIE studies can provide insights into the rate-limiting steps of enzyme-catalyzed reactions.
-
Improve Pharmacokinetic Profiles: A slower metabolism can lead to increased exposure and potentially enhanced efficacy.
While specific studies on this compound are not yet widely published, the principles of KIE suggest it would be a valuable tool for in-depth PPO inhibition and herbicide metabolism studies.
Quantitative Inhibition Data (Hypothetical)
To illustrate the potential utility of this compound in comparative studies, the following tables present hypothetical quantitative data. These values are for illustrative purposes and should be determined empirically.
Table 1: Hypothetical IC50 Values for PPO Inhibition
| Compound | Enzyme Source | Hypothetical IC50 (nM) |
| Bifenox | Spinacia oleracea (Spinach) Chloroplasts | 150 |
| This compound | Spinacia oleracea (Spinach) Chloroplasts | 145 |
| Bifenox | Mus musculus (Mouse) Liver Mitochondria | 1200 |
| This compound | Mus musculus (Mouse) Liver Mitochondria | 1150 |
Table 2: Hypothetical Kinetic Parameters for PPO Inhibition
| Compound | Enzyme Source | Inhibition Type | Hypothetical Ki (nM) |
| Bifenox | Spinacia oleracea (Spinach) Chloroplasts | Competitive | 85 |
| This compound | Spinacia oleracea (Spinach) Chloroplasts | Competitive | 82 |
Experimental Protocols
The following are detailed methodologies for key experiments in the study of this compound as a PPO inhibitor. These are generalized protocols adapted from established methods for other PPO inhibitors.
In Vitro PPO Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on PPO activity by monitoring the fluorescence of the product, protoporphyrin IX.
Materials and Reagents:
-
PPO Enzyme Source: Isolated chloroplasts from spinach or mitochondria from a mammalian source (e.g., mouse liver).
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM DTT, 0.05% (w/v) Tween 20.
-
Substrate: Protoporphyrinogen IX, prepared fresh by reduction of protoporphyrin IX with sodium amalgam.
-
Test Compounds: Bifenox and this compound dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Isolate chloroplasts or mitochondria using differential centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration.
-
Substrate Preparation: Freshly prepare protoporphyrinogen IX from protoporphyrin IX. Keep the solution on ice and protected from light.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the enzyme preparation, and 25 µL of varying concentrations of the test compound (Bifenox or this compound). Include a solvent control (DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 100 µL of the freshly prepared protoporphyrinogen IX substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of protoporphyrin IX formation. Determine the percentage of inhibition for each compound concentration relative to the solvent control. Calculate IC50 values by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of PPO Inhibition
References
Bifenox-d3: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bifenox-d3, a deuterated analog of the herbicide Bifenox. It is primarily intended for use as an internal standard in analytical methodologies for the accurate quantification of Bifenox in various matrices. This document compiles essential technical data, a detailed experimental protocol for its application, and a visual representation of the analytical workflow.
Core Compound Information
This compound is a stable, isotopically labeled form of Bifenox, where three hydrogen atoms on the dichlorophenoxy ring have been replaced with deuterium. This modification results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled Bifenox by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for correcting variations in sample preparation and instrument response.
Physicochemical and Analytical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2733718-91-5 | [1] |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅ | [2] |
| Molecular Weight | 345.15 g/mol | [2] |
| Synonyms | Methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate, D3-Bifenox | |
| Storage Temperature | -20°C | |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) |
Experimental Protocol: Quantification of Bifenox in Water Samples using LC-MS/MS with this compound Internal Standard
This section details a comprehensive protocol for the analysis of Bifenox in water samples, employing this compound as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Standard Solutions
-
Bifenox Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bifenox analytical standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Bifenox stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound IS stock solution with the acetonitrile/water mixture to a final concentration of 10 ng/mL.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect 500 mL of the water sample in a clean glass container.
-
Fortification: Add a known amount of Bifenox standard solution to a subset of samples for recovery studies (quality control).
-
Internal Standard Addition: Add 50 µL of the 10 ng/mL this compound internal standard spiking solution to each 500 mL water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 10 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase (see LC-MS/MS parameters below).
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Bifenox | 340.0 | 309.0 | 281.0 |
| This compound | 343.0 | 312.0 | 284.0 |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Bifenox to the peak area of this compound against the concentration of the Bifenox calibration standards.
-
Quantification: Determine the concentration of Bifenox in the samples by interpolating the peak area ratio of the sample from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of Bifenox using this compound as an internal standard.
Caption: Analytical workflow for Bifenox quantification.
References
Bifenox-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Bifenox-d3, a deuterated analog of the herbicide Bifenox. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or in other analytical applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of this compound.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅ |
| Molecular Weight | 345.15 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Solubility | Acetone (Slightly) |
| Storage Conditions | -20°C[1] |
Table 2: Purity and Isotopic Enrichment
| Analysis | Specification | Result |
| Purity (by NMR) | >95% | Conforms |
| HPLC Purity (at 205 nm) | >95% | 99.56% |
| Isotopic Purity | >95% | >95% by NMR |
Experimental Protocols
Detailed methodologies for the key experiments cited in the certificate of analysis are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound.
Methodology: A simple, economic, selective, precise, and accurate High-Performance Liquid Chromatographic method for the analysis of Bifenox was developed and validated. This method can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of Acetonitrile and water in a 50:50 (v/v) proportion. The pH is adjusted to 6.0 ± 0.05 with sodium hydroxide solution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 300 nm.
-
Injection Volume: 20 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase. The solution is then injected into the HPLC system and the chromatogram is recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine the isotopic purity of this compound.
Methodology: The assignment of the proton and carbon-13 nuclear magnetic resonance spectra of Bifenox provides the basis for the structural confirmation of this compound. The absence of signals corresponding to the deuterated positions and the integration of the remaining proton signals are used to confirm the isotopic labeling and purity.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Analysis:
-
The ¹H NMR spectrum is recorded to identify the proton signals of the molecule.
-
The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
-
The integration of the remaining proton signals is used to calculate the isotopic purity.
-
-
¹³C NMR Analysis:
-
The ¹³C NMR spectrum is recorded to confirm the carbon skeleton of the molecule.
-
The chemical shifts of the carbon atoms are compared to the known spectrum of Bifenox.
-
Visualizations
Analytical Workflow for Certificate of Analysis
The following diagram illustrates the general workflow for the quality control and certification of a this compound reference material.
References
The Bifenox-d3 Isotope Labeling Method: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bifenox-d3 isotope labeling method, focusing on its application as an internal standard in quantitative analytical assays. This compound is the deuterated form of Bifenox, a diphenyl ether herbicide. In analytical chemistry, particularly in mass spectrometry-based methods, isotopically labeled standards are crucial for enhancing the accuracy and precision of quantification by correcting for matrix effects and variations during sample processing.[1]
Core Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[2] This "internal standard" has virtually identical chemical and physical properties to the unlabeled analyte (Bifenox).[2] Consequently, it experiences the same losses during sample extraction, cleanup, and derivatization, as well as the same ionization response in the mass spectrometer.[2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, even in complex matrices where significant signal suppression or enhancement may occur.[1]
Synthesis of this compound
While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be conceptualized based on the known synthesis of Bifenox and general methods for deuterium labeling of aromatic compounds. The synthesis of Bifenox involves an Ullmann condensation of the potassium salt of 2,4-dichlorophenol with methyl 2-nitro-5-chlorobenzoate. To introduce the deuterium labels, a deuterated precursor, 2,4-dichloro-d3-phenol, would be required.
A general approach for the deuteration of phenols involves hydrogen-deuterium (H-D) exchange reactions, often catalyzed by acids, bases, or metals in the presence of a deuterium source like heavy water (D₂O).
Below is a conceptual workflow for the synthesis of this compound:
Experimental Protocol: this compound as an Internal Standard in LC-MS/MS Analysis
The following is a detailed, representative protocol for the quantification of Bifenox in a food matrix (e.g., vegetables) using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Bifenox analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)
-
Syringe filters (0.22 µm)
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bifenox and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions (e.g., 1 µg/mL): Prepare intermediate and working standard solutions by serial dilution of the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in acetonitrile.
3. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.
-
Homogenization: Homogenize a representative portion of the vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of the this compound internal standard spiking solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Bifenox from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Bifenox.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Bifenox and this compound (one for quantification and one for confirmation). The specific precursor and product ions would need to be determined by direct infusion of the standards.
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Bifenox to this compound against the concentration of Bifenox in the calibration standards.
-
Determine the concentration of Bifenox in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Method Validation
Table 1: Representative LC-MS/MS Parameters for Bifenox and this compound
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Bifenox | 341.0 | 309.0 | 171.0 | 15 |
| This compound | 344.0 | 312.0 | 174.0 | 15 |
Note: These values are illustrative and would need to be optimized experimentally.
Table 2: Typical Method Validation Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.1 µg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.5 µg/kg |
| Accuracy (Recovery %) | 70-120% | 85-110% |
| Precision (RSD %) | < 20% | < 15% |
| Matrix Effect (%) | 80-120% | 95-105% |
Metabolic Pathway of Bifenox
For professionals in drug development, understanding the metabolic fate of a compound is crucial. While Bifenox is a herbicide, its metabolism in environmental and biological systems provides a relevant example of xenobiotic transformation. In plants and soil, Bifenox undergoes several metabolic transformations. The primary pathway involves the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, followed by reduction of the nitro group to an amine, and potential cleavage of the ether bond.
Conclusion
The this compound isotope labeling method, when employed within a validated analytical framework such as LC-MS/MS with an isotope dilution approach, provides a robust and reliable means for the accurate quantification of Bifenox in complex matrices. The use of a deuterated internal standard is paramount for mitigating analytical variability, thereby ensuring the high quality and integrity of the resulting data. While specific experimental details for this compound are not widely published, the principles and general methodologies presented in this guide offer a solid foundation for the development and implementation of such an analytical method.
References
Bifenox-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled herbicide Bifenox-d3. The information is intended to support researchers, analytical scientists, and professionals in drug development in the proper handling, storage, and use of this compound as an analytical standard.
Core Stability and Storage Recommendations
This compound, the deuterated analog of the herbicide Bifenox, requires specific storage conditions to ensure its chemical integrity and shelf-life.[1] As an analytical standard, maintaining its purity is critical for accurate experimental results.
Quantitative Storage and Handling Data
The following table summarizes the key storage and handling parameters for this compound, compiled from various suppliers of analytical standards.
| Parameter | Value | Source |
| Storage Temperature | -20°C or 4°C | [1][2] |
| Shipping Temperature | Room Temperature | [1][2] |
| Physical Form | Solid | |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly) | |
| Handling | For maximum recovery, centrifuge the original vial prior to removing the cap. |
Physicochemical Properties and Stability Profile
While specific, in-depth stability studies on this compound are not widely available in the public domain, data on its non-labeled counterpart, Bifenox, provides valuable insights into its stability profile.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅ | |
| Molecular Weight | 345.15 g/mol | |
| Appearance | Yellow Solid | |
| Melting Point | 84 - 89 °C | |
| Water Solubility | Insoluble | |
| Partition Coefficient (log Pow) | 4.48 |
Inferred Stability Characteristics from Bifenox
The stability of this compound can be inferred from studies on Bifenox. The deuterated form is expected to have a similar stability profile.
| Condition | Stability of Bifenox | Source |
| Thermal Stability | Stable up to 175°C; total decomposition occurs above 290°C. | |
| pH Stability | Stable in slightly acidic or slightly alkaline media; rapidly hydrolyzed above pH 9. | |
| Chemical Stability | Stable under normal conditions. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition | Formation of toxic gases is possible during heating or in case of fire. |
Experimental Protocols for Stability Assessment
Example Protocol: HPLC-UV for Stability Testing
This hypothetical protocol outlines a general procedure for assessing the stability of this compound.
Objective: To determine the stability of this compound under various stress conditions (e.g., temperature, pH, light).
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into vials and expose them to different temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
pH Stress: Adjust the pH of the this compound solution to various levels (e.g., acidic, neutral, basic) using appropriate buffers and store at a controlled temperature.
-
Photostability: Expose the this compound solution to controlled light conditions as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, dilute to a suitable concentration, and analyze by HPLC-UV.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
Calculate the percentage of degradation.
-
Observe the formation of any new peaks, which may indicate degradation products.
-
Visualizing Workflows and Relationships
General Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of an analytical standard like this compound.
Logical Relationship of Stability Factors
The stability of this compound is influenced by several interrelated factors. The diagram below illustrates these relationships.
Conclusion
The stability of this compound is crucial for its use as an analytical standard. Adherence to recommended storage conditions, primarily at -20°C or 4°C, is essential to minimize degradation. While specific stability data for the deuterated form is limited, information on the parent compound, Bifenox, suggests that the molecule is sensitive to high temperatures, high pH, and strong oxidizing agents. For critical applications, it is recommended that users perform their own stability assessments under their specific experimental conditions using appropriate analytical methods like HPLC.
References
Methodological & Application
Application Note: Quantitative Analysis of Bifenox in Environmental Samples using Bifenox-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of the herbicide Bifenox in soil and water samples using Bifenox-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, ensuring high accuracy and precision.
Introduction
Bifenox is a widely used diphenyl ether herbicide for controlling broadleaf weeds and some grasses.[1][2] Its presence in soil and water systems is a significant environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for pesticide residue analysis in various matrices.[3][4][5] When coupled with LC-MS/MS, it provides a robust workflow for the quantification of Bifenox.
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry assays. Since deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar ionization efficiency, allowing for accurate correction of matrix effects and analyte loss during sample preparation.
Experimental Protocols
Materials and Reagents
-
Bifenox analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
50 mL polypropylene centrifuge tubes
-
2 mL dSPE tubes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Bifenox and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bifenox primary stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in acetonitrile to prepare the internal standard spiking solution.
Sample Preparation (QuEChERS Protocol for Soil)
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the soil sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt mixture.
-
Immediately shake for another minute to prevent salt agglomeration.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions are proposed. The collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the proposed mass spectrometry parameters for Bifenox and this compound, and the expected quantitative performance of the method.
Table 1: Proposed MRM Transitions for Bifenox and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Bifenox | 340.0 | 309.0 | 279.9 |
| This compound | 343.0 | 312.0 | 282.9 |
Note: The precursor ion for Bifenox is based on the [M-H]- adduct in negative ionization mode. The product ions are based on documented fragmentation patterns for GC-MS/MS and adapted for LC-MS/MS. The transitions for this compound are predicted based on a +3 Da shift.
Table 2: Typical Quantitative Performance Data
| Parameter | Bifenox |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (%RSD) | < 15% |
| Accuracy (Low, Mid, High QC) | 90 - 110% |
| Precision (Low, Mid, High QC) (%RSD) | < 10% |
| Recovery | 80 - 110% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Bifenox analysis.
Logic of Internal Standard Correction
Caption: Internal standard correction logic.
Discussion
The stability of Bifenox can be affected by the sample matrix, temperature, light, and pH. Studies have shown that Bifenox degrades more rapidly in ditch and river water compared to seawater. Therefore, samples should be stored under appropriate conditions (e.g., refrigerated or frozen, protected from light) and analyzed within a reasonable timeframe to ensure the integrity of the results. The use of a deuterated internal standard like this compound helps to compensate for any degradation that may occur during sample preparation and analysis, as it is expected to degrade at a similar rate to the unlabeled analyte.
The QuEChERS method is highly effective for extracting a wide range of pesticides from complex matrices like soil. The dSPE cleanup step using PSA and C18 is crucial for removing interferences such as organic acids, lipids, and pigments, which can cause matrix effects and impact the accuracy of the quantification.
Method validation should be performed according to established guidelines to ensure that the method is reliable and fit for purpose. This includes assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and matrix effects.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Bifenox in environmental samples using this compound as an internal standard. The combination of the QuEChERS sample preparation method and LC-MS/MS detection offers a sensitive, selective, and robust analytical workflow. The use of a stable isotope-labeled internal standard is essential for achieving accurate and precise results by correcting for matrix effects and variations in sample recovery.
References
Application Notes and Protocols for the Quantification of Bifenox using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenox is a diphenyl ether herbicide used for the control of broadleaf and grassy weeds in various crops. Due to its potential for environmental persistence and toxicological effects, sensitive and accurate quantification in various matrices such as soil, water, and food products is crucial for environmental monitoring and food safety assessment. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response, thereby providing high accuracy and precision.[1][2][3] This application note provides a detailed protocol for the quantification of Bifenox using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.
Note on Isotope Labeled Standard: As of the latest search, a commercially available, pre-synthesized isotopically labeled Bifenox standard (e.g., Bifenox-d6 or Bifenox-¹³C) is not readily found. For the application of the described IDMS method, a custom synthesis of such a standard would be required. General methods for the synthesis of deuterated aromatic compounds have been described in scientific literature.[4][5]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and analysis. The native analyte and the isotopically labeled internal standard exhibit nearly identical chemical and physical properties, meaning they behave similarly during sample processing and analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, as any losses during the procedure will affect both compounds equally.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for water, soil, and food matrices.
a) Water Samples: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of Bifenox from surface water, groundwater, and wastewater.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C.
-
Internal Standard Spiking: To a 500 mL water sample, add a known amount of the isotopically labeled Bifenox internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering polar compounds. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained Bifenox and the internal standard with two 5 mL aliquots of a mixture of dichloromethane and methanol (e.g., 80:20 v/v).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
b) Soil and Sediment Samples: Accelerated Solvent Extraction (ASE) or Ultrasonic Extraction
Materials:
-
Acetonitrile (HPLC grade)
-
Diatomaceous earth
-
Ultrasonic bath or Accelerated Solvent Extractor
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a centrifuge tube and spike with a known amount of the isotopically labeled Bifenox internal standard.
-
Extraction:
-
Ultrasonic Extraction: Add 20 mL of acetonitrile to the sample, vortex for 1 minute, and sonicate in an ultrasonic bath for 30 minutes.
-
ASE: Mix the sample with diatomaceous earth and pack it into an ASE cell. Extract with acetonitrile at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.
c) Food Samples (Fruits, Vegetables, Cereals): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used technique for pesticide residue analysis in food matrices.
Materials:
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) cleanup tubes containing PSA (primary secondary amine) and C18 sorbents
-
Homogenizer (e.g., blender or bead mill)
-
Centrifuge and 50 mL centrifuge tubes
Procedure:
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g). For dry samples like cereals, add an appropriate amount of water to rehydrate before homogenization.
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube and add a known amount of the isotopically labeled Bifenox internal standard.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute. Add the QuEChERS extraction salts, shake vigorously for another minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube. Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Bifenox, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Bifenox.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both the native Bifenox and the isotopically labeled internal standard. The most intense transition is used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Bifenox | 340.0 | 309.0 | 142.0 | -20 |
| Isotopically Labeled Bifenox (e.g., Bifenox-d6) | 346.0 | 315.0 | 145.0 | -20 |
Note: The exact m/z values for the isotopically labeled standard will depend on the number and type of isotopes incorporated. The collision energies should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative data for Bifenox analysis. Note that the data presented here is based on general pesticide analysis literature, as specific data for a Bifenox IDMS method is limited.
Table 1: Method Detection and Quantification Limits
| Parameter | Water (ng/L) | Soil (µg/kg) | Food (µg/kg) |
| Limit of Detection (LOD) | 1 - 10 | 0.5 - 5 | 1 - 10 |
| Limit of Quantification (LOQ) | 5 - 25 | 2 - 15 | 5 - 20 |
Table 2: Recovery and Precision Data from QuEChERS Method in Cereals
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSDr, %) |
| 0.01 | 70 - 102 | < 15 |
| 0.05 | 75 - 105 | < 15 |
| 0.1 | 80 - 110 | < 10 |
Mandatory Visualization
Caption: Experimental workflow for Bifenox quantification.
Caption: QuEChERS sample preparation workflow.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
References
- 1. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tn-sanso.co.jp [tn-sanso.co.jp]
- 5. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]
Application Note: Determination of Bifenox in Water Samples using Isotope Dilution Mass Spectrometry with Bifenox-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Bifenox in various water matrices. The protocol employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Bifenox-d3, a stable isotope-labeled internal standard, is utilized to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring.
Introduction
Bifenox is a diphenyl ether herbicide used for the control of broadleaf weeds in various crops.[1] Its potential for off-site transport into water bodies necessitates sensitive and reliable analytical methods for monitoring its presence in the environment. Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, offering high selectivity and accuracy. By spiking samples with a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound, variations introduced during sample handling and analysis can be effectively normalized.[2] This application note provides a detailed protocol for the extraction and analysis of Bifenox in water samples.
Experimental Protocol
Materials and Reagents
-
Bifenox analytical standard
-
This compound internal standard solution (e.g., in acetonitrile)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (pesticide residue grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Glass fiber filters (0.7 µm)
-
Amber glass bottles for sample collection[3]
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Collection and Preservation
Collect water samples in 1-liter pre-cleaned amber glass bottles to prevent photodegradation of the analyte.[3] Samples should be chilled on ice immediately after collection and transported to the laboratory. Upon receipt, filter the samples through a 0.7 µm glass fiber filter to remove suspended solids. If not extracted immediately, store the samples at 4°C and process within 7 days.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Spiking: To a 500 mL filtered water sample, add a known amount of the this compound internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge with two 5 mL aliquots of a suitable solvent mixture, such as dichloromethane:acetonitrile (1:1, v/v).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for Bifenox.
-
MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both Bifenox and this compound for quantification and confirmation.
Data Presentation
The following tables summarize typical performance data for the analysis of Bifenox in water samples.
Table 1: LC-MS/MS Parameters for Bifenox and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Bifenox | 340.0 | 208.0 | 296.0 | -25 |
| This compound | 343.0 | 211.0 | 299.0 | -25 |
Table 2: Method Performance Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 5.0 ng/L |
| Recovery | 85 - 110% |
| Precision (RSD) | < 10% |
Note: LOD, LOQ, recovery, and precision values are typical and may vary depending on the specific instrumentation, water matrix, and laboratory conditions. The provided limits of detection are in line with those reported in the literature for similar methods.
Experimental Workflow
Caption: Experimental workflow for Bifenox analysis in water samples.
Conclusion
The described protocol provides a reliable and sensitive method for the determination of Bifenox in water samples. The use of this compound as an internal standard ensures accurate quantification by correcting for potential analytical variabilities. This method is a valuable tool for environmental monitoring and research applications.
References
Application Note: Solid Phase Extraction (SPE) Method for the Determination of Bifenox in Water Samples Using Bifenox-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable solid phase extraction (SPE) method for the quantitative analysis of the herbicide Bifenox in water samples. To ensure accuracy and precision, the method employs its deuterated analog, Bifenox-d3, as an internal standard. The protocol provides a comprehensive guide for sample preparation, SPE, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for environmental monitoring and water quality assessment, offering high recovery rates and low limits of detection.
Introduction
Bifenox is a diphenyl ether herbicide used for the control of broadleaf weeds in various crops.[1] Its potential for runoff from agricultural areas necessitates sensitive and accurate monitoring in environmental water sources. Solid phase extraction is a widely used technique for the pre-concentration and purification of organic contaminants from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[2] This note provides a detailed protocol for the extraction of Bifenox from water samples using C18 SPE cartridges, with quantification achieved by LC-MS/MS using this compound for internal standardization.
Experimental Protocols
Materials and Reagents
-
Bifenox analytical standard
-
This compound internal standard (commercially available from suppliers such as LGC Standards and United States Biological)[3][4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Reagent water (HPLC grade)
-
Formic acid (LC-MS grade)
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
-
SPE vacuum manifold
-
Sample collection bottles (amber glass)
-
Analytical balance, vortex mixer, and evaporator
Sample Preparation
-
Collect water samples in 1-liter amber glass bottles.
-
If samples contain suspended solids, filter them through a 0.7 µm glass fiber filter.
-
To a 500 mL aliquot of the water sample, add a known concentration of this compound internal standard (e.g., 100 ng/L).
-
Thoroughly mix the sample by swirling.
Solid Phase Extraction (SPE) Protocol
The following protocol is optimized for a 500 mg C18 SPE cartridge. Volumes should be adjusted for cartridges with different sorbent masses.
-
Cartridge Conditioning:
-
Pass 6 mL of ethyl acetate through the C18 cartridge.
-
Follow with 6 mL of methanol.
-
Finally, pass 6 mL of reagent water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load the 500 mL water sample (spiked with this compound) onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of reagent water to remove any polar impurities.
-
Dry the cartridge under vacuum for approximately 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Bifenox and this compound from the cartridge with two 4 mL aliquots of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution containing 0.1% formic acid.
-
Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Bifenox from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized based on instrument sensitivity).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bifenox: Precursor ion m/z 341.9 -> Product ions m/z 309.9, 188.9[5]
-
This compound: The specific m/z transitions for this compound should be determined by direct infusion of the standard. A shift of +3 Da from the native compound is expected.
-
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of Bifenox using SPE and LC-MS/MS. The values are compiled from various studies on herbicide analysis and represent expected performance metrics.
| Parameter | Value | Reference |
| Recovery | 85 - 110% | |
| Relative Standard Deviation (RSD) | < 15% | |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L | |
| Limit of Quantification (LOQ) | 1.5 - 5.0 ng/L |
Diagrams
Caption: Experimental workflow for the solid phase extraction of Bifenox.
Caption: Logical relationship for accurate quantification using an internal standard.
References
Application Notes and Protocols for the Preparation of Bifenox-d3 Analytical Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifenox-d3 is the deuterated analog of Bifenox, a diphenyl ether herbicide used to control broad-leaved weeds and some grasses.[1][2][3][4] As an internal standard in analytical chemistry, this compound is crucial for the accurate quantification of Bifenox in environmental and biological samples. Its use helps to correct for variations in sample preparation and instrument response. This document provides detailed protocols for the preparation of this compound standard solutions for use in analytical testing.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for the accurate preparation and storage of standard solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅ | [1] |
| Molecular Weight | 345.15 g/mol | |
| Physical Appearance | Yellow solid | |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate; Insoluble in water. | |
| Commercially Available Solution | 100 µg/mL in Acetonitrile | |
| Storage Temperature | -20°C |
Experimental Protocols
The following protocols describe the preparation of stock and working standard solutions of this compound. It is imperative to use high-purity solvents and calibrated equipment to ensure the accuracy of the prepared standards.
1. Preparation of a 1 mg/mL Primary Stock Solution
-
Materials:
-
This compound (solid, high purity)
-
Acetonitrile (HPLC or analytical grade)
-
10 mL volumetric flask (Class A)
-
Analytical balance (readable to at least 0.01 mg)
-
Spatula
-
Weighing paper or boat
-
Pipettes and tips
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of this compound onto a weighing paper or boat.
-
Carefully transfer the weighed this compound into a 10 mL volumetric flask.
-
Add approximately 5 mL of acetonitrile to the volumetric flask.
-
Sonicate the flask for 10-15 minutes or until all the solid has dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the volumetric flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C in a tightly sealed container in a dry, well-ventilated area.
-
2. Preparation of Working Standard Solutions
-
Materials:
-
This compound primary stock solution (1 mg/mL)
-
Acetonitrile (HPLC or analytical grade)
-
Volumetric flasks (Class A, various sizes as needed)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the primary stock solution to equilibrate to room temperature.
-
Perform serial dilutions of the primary stock solution to prepare working standards at the desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring it to volume with acetonitrile.
-
To prepare a 10 µg/mL working standard, transfer 1 mL of the 100 µg/mL working standard into a 10 mL volumetric flask and bring it to volume with acetonitrile.
-
Label each working standard solution with the concentration and preparation date.
-
Store the working standard solutions at -20°C in tightly sealed amber glass vials.
-
Solution Stability:
Based on general guidelines for phenoxy-acid herbicides, it is recommended that all standard solutions be analyzed within 48 hours of preparation to establish an initial response. Subsequently, the stability of the solutions should be checked monthly. A standard is considered stable if the peak area remains within ±15% of the initial analysis.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the preparation of this compound analytical standard solutions.
Caption: Workflow for the preparation and quality control of this compound analytical standard solutions.
This detailed guide provides the necessary information for the accurate and reliable preparation of this compound analytical standard solutions. Adherence to these protocols will ensure the integrity of analytical data in research, development, and routine testing applications.
References
Application Notes and Protocols for Bifenox-d3 in Pesticide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the analysis of pesticide residues, accuracy and reliability are paramount. The use of isotopically labeled internal standards is a critical component of robust analytical methods, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). Bifenox-d3, a deuterated analog of the herbicide Bifenox, serves as an ideal internal standard for the quantification of Bifenox in various complex matrices such as food and environmental samples. Its near-identical chemical and physical properties to the native analyte ensure that it behaves similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the integration of this compound into pesticide residue analysis workflows.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. Because the labeled standard is chemically identical to the analyte of interest (Bifenox), it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses or variations in injection volume and instrument response.
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.[1][2][3] It involves a simple two-step process of extraction and cleanup.
a. Materials and Reagents:
-
Homogenized sample (e.g., fruits, vegetables, cereals)
-
This compound internal standard solution (concentration to be determined based on expected analyte levels, typically in the range of 10-100 ng/mL)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. For matrices with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) may be used, though potential for loss of planar pesticides should be considered.
-
50 mL centrifuge tubes
-
Centrifuge capable of at least 4000 rpm
-
Vortex mixer
b. Extraction Protocol:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of reagent water and allow to hydrate for 30 minutes prior to extraction.
-
Add a known volume of the this compound internal standard solution to the sample. The spiking level should be chosen to be within the linear range of the instrument and comparable to the expected concentration of Bifenox in the samples.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
c. Dispersive SPE Cleanup Protocol:
-
Carefully transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract, ready for LC-MS/MS or GC-MS/MS analysis. The extract may be filtered through a 0.22 µm syringe filter prior to injection.
Analytical Instrumentation and Conditions
a. LC-MS/MS Analysis:
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the analysis of Bifenox.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for Bifenox.
b. GC-MS/MS Analysis:
Gas chromatography coupled with tandem mass spectrometry is an alternative technique, particularly for multi-residue methods that include less polar pesticides.
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.
-
Ionization Source: Electron Ionization (EI).
Quantitative Data and Method Performance
The use of this compound as an internal standard significantly improves the accuracy and precision of Bifenox quantification. The following tables summarize typical quantitative data and performance characteristics.
Table 1: Mass Spectrometry Parameters for Bifenox and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Instrumentation |
| Bifenox | 341.9 | 309.9 | 188.9 | LC-MS/MS |
| Bifenox | 341.0 | 310.0 | 280.9 | GC-MS/MS[4] |
| This compound | 344.9 | 312.9 | 191.9 | LC-MS/MS |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Bifenox, with a +3 Da mass shift due to the three deuterium atoms. These transitions should be empirically optimized on the specific instrument being used.
Table 2: Method Validation Data for Bifenox in Cereals using QuEChERS and LC-MS/MS
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) |
| 0.01 | 70-102 | < 20 | 0.01-0.02 |
| 0.02 | 70-102 | < 20 | - |
| 0.1 | 70-102 | < 15 | - |
Data adapted from a validation report on pesticide residues in cereals.
Workflow and Pathway Diagrams
To visualize the experimental workflow and the logical relationship of using an internal standard, the following diagrams are provided in DOT language.
Caption: A typical workflow for pesticide residue analysis using the QuEChERS method.
References
Application of Bifenox-d3 in Food Safety Testing: A Detailed Guide
Introduction
Bifenox is a diphenyl ether herbicide used to control broadleaf weeds in various crops, including soybeans, corn, and rice.[1] Due to its potential for residues in food commodities, robust and reliable analytical methods are crucial for ensuring food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Bifenox-d3, is the gold standard for accurate quantification of Bifenox residues in complex food matrices. This deuterated analog closely mimics the chemical and physical properties of the native Bifenox, allowing for effective correction of matrix effects and variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2][3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of Bifenox in food samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are intended for researchers, scientists, and professionals involved in food safety testing and drug development.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Bifenox analysis. While specific data for a method using this compound is not publicly available in a consolidated format, the following represents expected validation parameters based on similar pesticide residue analyses.
Table 1: LC-MS/MS Method Parameters for Bifenox and this compound
| Parameter | Bifenox (Analyte) | This compound (Internal Standard) |
| Precursor Ion (m/z) | 342.0 | 345.0 |
| Product Ion 1 (Quantifier) (m/z) | 310.0 | 313.0 |
| Product Ion 2 (Qualifier) (m/z) | 282.0 | 285.0 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | To be optimized | To be optimized |
Note: The MRM transitions for Bifenox are based on available data.[4] The transitions for this compound are predicted based on the addition of three deuterium atoms. Optimal collision energies and dwell times should be determined empirically on the specific LC-MS/MS instrument used.
Table 2: Method Validation Data for Bifenox in Cereal Matrix (Example)
| Validation Parameter | Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery %) | 85-110% |
| Precision (RSD %) | < 15% |
| Matrix Effect (%) | -20% to +20% (with IS correction) |
Note: This data is representative of a validated method for Bifenox in cereals and serves as a guideline for expected performance.[5] Actual performance may vary depending on the food matrix and specific laboratory conditions.
Experimental Protocols
The following protocols outline a general procedure for the analysis of Bifenox in food matrices using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for multi-residue pesticide analysis in food.
Preparation of Standards
-
Bifenox Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bifenox reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Bifenox stock solution with a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration range relevant to the expected residue levels (e.g., 1 to 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables, cereals) to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to ensure efficient extraction.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution (e.g., 50 µL of a 1 µg/mL solution to yield a final concentration of 5 ng/g in the sample).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbent may need to be optimized depending on the food matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 10,000 x g for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract into a vial for LC-MS/MS analysis.
-
The extract may be diluted with a suitable solvent if necessary to fit within the calibration range.
-
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for Bifenox analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Injection Volume: Typically 5-10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally suitable for Bifenox.
Diagrams
Caption: Workflow for Bifenox analysis in food using this compound.
Caption: Role of this compound in mitigating matrix effects for accurate quantification.
References
Application Note: Bifenox-d3 for Enhanced Metabolic Fate Studies of Bifenox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenox, a diphenyl ether herbicide, is utilized for the control of broadleaf and grassy weeds in various crops.[1][2][3] Understanding its metabolic fate is crucial for assessing its environmental impact and potential toxicological risks to non-target organisms, including humans.[4] Stable isotope-labeled internal standards, such as Bifenox-d3, are indispensable tools in modern analytical research, particularly in metabolic studies.[5] The use of a deuterated standard, which co-elutes with the unlabeled analyte but is distinguishable by mass spectrometry, significantly improves the accuracy, precision, and reproducibility of quantification by compensating for matrix effects and variations during sample preparation and analysis. This application note provides detailed protocols for in vitro and in vivo studies to elucidate the metabolic fate of Bifenox using this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Core Principles of Using this compound
This compound, in which three hydrogen atoms have been replaced by deuterium, is chemically almost identical to Bifenox, ensuring similar behavior during extraction and chromatography. However, its increased mass allows for clear differentiation by a mass spectrometer. This allows this compound to serve as an ideal internal standard to:
-
Correct for Matrix Effects: Biological samples can contain interfering substances that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This compound experiences similar matrix effects as Bifenox, allowing for reliable correction.
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Account for Sample Loss: During multi-step sample preparation procedures, some of the analyte may be lost. Since this compound is added at the beginning, its recovery reflects the recovery of the native Bifenox.
-
Improve Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in instrument performance and experimental conditions.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is designed to determine the rate at which Bifenox is metabolized by liver enzymes, a key parameter for predicting its in vivo clearance.
Materials:
-
Bifenox
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 1 mM stock solution of Bifenox in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Create a 10 µM working solution of Bifenox by diluting the stock solution in phosphate buffer.
-
Prepare a 1 µM working solution of this compound in ACN for use as the internal standard spiking solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine 188 µL of 0.1 M phosphate buffer (pH 7.4), 2 µL of the 10 µM Bifenox working solution, and 5 µL of pooled human liver microsomes (final protein concentration 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately add the 25 µL aliquot to a clean tube containing 100 µL of ice-cold acetonitrile spiked with the 1 µM this compound internal standard to stop the reaction and precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of Bifenox and this compound.
-
Data Analysis:
-
Calculate the peak area ratio of Bifenox to this compound for each time point.
-
Plot the natural logarithm of the percentage of Bifenox remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure to determine the pharmacokinetic profile of Bifenox in a rodent model.
Materials:
-
Bifenox
-
This compound
-
Formulation vehicle (e.g., corn oil with 5% DMSO)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Dosing:
-
Prepare a dosing solution of Bifenox in the vehicle at a concentration of 10 mg/mL.
-
Administer a single oral dose of Bifenox to each rat (e.g., 50 mg/kg body weight).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) via tail vein puncture at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
Centrifuge the blood samples at 4,000 rpm for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled microcentrifuge tubes and store at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 200 µL of ice-cold acetonitrile containing this compound (at a final concentration of 100 ng/mL) to precipitate proteins and serve as the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of Bifenox. Construct a calibration curve using blank plasma spiked with known concentrations of Bifenox and a fixed concentration of this compound.
-
Data Analysis:
-
Plot the plasma concentration of Bifenox versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½) using appropriate pharmacokinetic software.
Data Presentation
Table 1: In Vitro Metabolic Stability of Bifenox in Human Liver Microsomes
| Time (min) | Bifenox Concentration (µM) | % Bifenox Remaining |
| 0 | 1.00 | 100.0 |
| 5 | 0.85 | 85.0 |
| 15 | 0.60 | 60.0 |
| 30 | 0.35 | 35.0 |
| 45 | 0.20 | 20.0 |
| 60 | 0.12 | 12.0 |
Table 2: Pharmacokinetic Parameters of Bifenox in Rats Following a Single Oral Dose (50 mg/kg)
| Parameter | Value | Unit |
| Cmax | 2.5 | µg/mL |
| Tmax | 2.0 | h |
| AUC (0-t) | 15.8 | µg*h/mL |
| t½ | 6.2 | h |
Visualizations
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Bifenox [sitem.herts.ac.uk]
- 3. Bifenox [sitem.herts.ac.uk]
- 4. Bifenox induces hepatotoxicity and vascular toxicity in zebrafish embryos via ROS production and alterations in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Bifenox-d3 Matrix Effects in Soil and Water Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bifenox-d3 as an internal standard in the analysis of soil and water samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Bifenox?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Bifenox, due to the presence of co-eluting compounds from the sample matrix.[1] In soil and water analysis, these interfering substances can include humic substances, lipids, pigments, and fulvic acids.[2] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]
Q2: How does using this compound as an internal standard help to mitigate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to Bifenox, it is expected to co-elute and experience similar ionization suppression or enhancement in the mass spectrometer source. By calculating the ratio of the Bifenox signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound perfectly compensate for all matrix effects?
A3: While highly effective, SIL internal standards like this compound may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the two compounds eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key physicochemical properties of Bifenox that might influence its analysis and matrix effects?
A4: Bifenox has a low aqueous solubility and a high soil organic carbon-water partitioning coefficient (Koc), indicating that it binds strongly to soil and sediment. It is also relatively volatile. Bifenox is stable in slightly acidic or alkaline media but hydrolyzes rapidly at a pH above 9. Its main degradation products can include bifenox acid and 2,4-dichlorophenol, the latter being a major product of photolysis. These properties can influence extraction efficiency and the types of matrix components that co-extract with Bifenox.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard for Bifenox analysis in soil and water samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of Bifenox/Bifenox-d3 area ratio | 1. Inconsistent matrix effects between samples. 2. Variable extraction recovery of Bifenox and/or this compound. 3. Instability of Bifenox or this compound during sample preparation or storage. | 1. Homogenize samples thoroughly before extraction. 2. Optimize the sample cleanup procedure to remove more interfering matrix components. 3. Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during extraction and cleanup. 4. Evaluate the stability of Bifenox and this compound in the sample matrix and processing solvents. |
| Analyte (Bifenox) and internal standard (this compound) do not co-elute | 1. Deuterium isotope effect causing a slight retention time shift. 2. Degradation of the analytical column. | 1. Adjust the chromatographic method (e.g., mobile phase composition, gradient profile, or temperature) to improve co-elution. 2. Consider using an analytical column with slightly less resolution to merge the peaks. 3. Replace the analytical column if it shows signs of degradation. |
| Unexpectedly high or low Bifenox concentrations | 1. Differential matrix effects where Bifenox and this compound experience different levels of ion suppression or enhancement. 2. Isotopic exchange (loss of deuterium from this compound). 3. Contamination of the this compound standard with unlabeled Bifenox. | 1. Evaluate matrix effects using the protocol described below. If differential effects are confirmed, further optimization of sample cleanup is necessary. 2. Check the location of the deuterium labels on your this compound standard. Labels on the phenyl ring are generally more stable than on a methyl group. Avoid harsh pH or temperature conditions that could promote exchange. 3. Analyze the this compound standard alone to check for the presence of unlabeled Bifenox. |
| High background or interfering peaks | 1. Insufficient sample cleanup. 2. Contamination from solvents, glassware, or the analytical instrument. | 1. Implement a more rigorous cleanup step, such as Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents. 2. Analyze solvent blanks and procedural blanks to identify and eliminate sources of contamination. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on the analysis of Bifenox.
1. Preparation of Standard and Sample Solutions:
-
Set A (Neat Solution): Prepare a standard solution of Bifenox and this compound in a clean solvent (e.g., acetonitrile or methanol) at a concentration representative of the expected sample concentrations.
-
Set B (Post-Extraction Spike): Extract a blank soil or water sample (a sample known to be free of Bifenox) using your established method. After the final extraction and cleanup steps, spike the blank matrix extract with Bifenox and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank soil or water sample with Bifenox and this compound at the same concentration as Set A before the extraction and cleanup process.
2. Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS or GC-MS method.
3. Calculation of Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%): ME (%) = (Peak Area of Bifenox in Set B / Peak Area of Bifenox in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%): RE (%) = (Peak Area of Bifenox in Set C / Peak Area of Bifenox in Set B) * 100
Table 1: Hypothetical Data for Matrix Effect Evaluation
| Sample Set | Description | Mean Peak Area of Bifenox | Mean Peak Area of this compound | Calculated Matrix Effect (%) for Bifenox | Calculated Recovery (%) for Bifenox |
| A | Standard in Solvent | 120,000 | 115,000 | N/A | N/A |
| B | Post-Extraction Spike | 85,000 | 88,000 | 70.8% (Ion Suppression) | N/A |
| C | Pre-Extraction Spike | 78,000 | 81,000 | N/A | 91.8% |
Protocol 2: General Sample Preparation Workflow for Bifenox in Soil
This is a generalized workflow based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is commonly adapted for pesticide residue analysis in soil.
-
Sample Weighing and Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex to create a slurry.
-
Internal Standard Spiking: Add an appropriate volume of your this compound working solution to the soil slurry.
-
Solvent Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate). Vortex for 30 seconds.
-
Final Centrifugation and Analysis: Centrifuge the d-SPE tube. The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Visualizations
References
Technical Support Center: LC-MS Analysis of Bifenox-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the LC-MS analysis of Bifenox-d3.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Question: I am not seeing a signal, or the signal for this compound is significantly lower than expected. What are the possible causes and solutions?
Answer:
Low or no signal for this compound is a common problem that can be attributed to several factors, primarily ion suppression. Here’s a step-by-step troubleshooting guide:
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression from Matrix Components | Co-eluting compounds from the sample matrix (e.g., soil, water) can compete with this compound for ionization, reducing its signal.[1][2] Solution: 1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate this compound from the suppression zone.[3] 3. Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. |
| Incorrect Mass Spectrometer Settings | Suboptimal ion source parameters or incorrect MRM transitions will lead to poor signal. |
| Solution: 1. Optimize MRM Transitions: Infuse a standard solution of this compound and optimize the precursor and product ions, as well as the collision energy, to achieve the maximum signal intensity. 2. Tune Ion Source Parameters: Adjust parameters such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to optimize the ionization of this compound. | |
| Poor Ionization in the Selected Mode | This compound may not ionize efficiently in the chosen ionization mode (positive or negative). |
| Solution: Test Both Ionization Modes: Analyze a this compound standard in both positive and negative electrospray ionization (ESI) modes to determine which provides a better response. The addition of mobile phase modifiers like ammonium formate can enhance adduct formation and improve signal.[4] | |
| Analyte Degradation | This compound may be degrading during sample preparation or in the autosampler. |
| Solution: 1. Ensure Proper Storage: Store standards and samples at appropriate temperatures and protect them from light. 2. Minimize Time in Autosampler: Analyze samples as soon as possible after placing them in the autosampler. |
Issue 2: Inconsistent and Irreproducible Results
Question: My results for this compound are highly variable between injections and between different samples. What could be causing this?
Answer:
Inconsistent and irreproducible results are often a manifestation of variable ion suppression due to differences in the sample matrix.
Possible Causes & Solutions:
| Cause | Solution |
| Variable Matrix Effects | The composition of the matrix can vary significantly from sample to sample, leading to different degrees of ion suppression for this compound. |
| Solution: 1. Use a Stable Isotope-Labeled Internal Standard: this compound is itself a deuterated analog, often used as an internal standard. When quantifying the parent compound (Bifenox), this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction. If this compound is the analyte of interest, another structurally similar deuterated compound that does not interfere with this compound should be used. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the study samples. This helps to compensate for consistent matrix effects. | |
| Carryover | Residual this compound from a previous high-concentration sample can carry over to the next injection, leading to artificially high results in subsequent samples. |
| Solution: 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine to effectively clean the injection needle and port between injections. 2. Inject Blanks: Inject blank samples after high-concentration samples to ensure that there is no carryover. | |
| LC System Instability | Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to variability in retention time and peak area. |
| Solution: Perform System Suitability Tests: Regularly inject a standard solution to monitor system performance, including retention time stability, peak shape, and signal intensity. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix. These interfering molecules can compete for the available charge in the ion source or alter the physical properties of the ESI droplets, leading to a decreased signal intensity for this compound. This can result in inaccurate and imprecise quantification.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression. In this experiment, a constant flow of a this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant this compound signal indicates a region where co-eluting matrix components are causing ion suppression.
Q3: What are the best sample preparation techniques to minimize ion suppression for this compound in soil and water samples?
A3: For soil samples, a common and effective technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by dispersive solid-phase extraction (d-SPE) for cleanup. For water samples, solid-phase extraction (SPE) with a suitable sorbent is highly effective at removing salts and other polar interferences that can cause ion suppression.
Q4: What are the typical MRM transitions for Bifenox?
A4: While specific transitions should always be optimized in your own laboratory, a common precursor ion for Bifenox in negative ion mode is the [M-H]⁻ ion. The exact m/z will depend on the isotopic composition. For Bifenox (unlabeled), the molecular weight is approximately 341.1 g/mol . Product ions would be determined through fragmentation experiments (e.g., collision-induced dissociation). For this compound, the precursor ion will have a higher m/z. It is crucial to determine the optimal precursor and product ions, as well as collision energy, by infusing a standard solution of this compound into the mass spectrometer.
Q5: Can I use this compound as an internal standard for the quantification of other herbicides?
A5: It is generally not recommended to use this compound as an internal standard for other herbicides unless they are structurally very similar and have been shown to have identical chromatographic and ionization behavior. The ideal internal standard is a stable isotope-labeled version of the analyte you are quantifying.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for this compound
This protocol describes how to quantitatively assess the extent of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
This compound standard solution
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Blank matrix extract (e.g., from soil or water prepared using your sample preparation method)
-
Mobile phase solvents
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the initial mobile phase at a known concentration.
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Set B (Post-Extraction Spike): Spike the same amount of this compound standard into a blank matrix extract.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
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Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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An ME value of 100% indicates no matrix effect.
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An ME value < 100% indicates ion suppression.
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An ME value > 100% indicates ion enhancement.
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Representative Data:
| Sample Matrix | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Soil Extract | 10 | 150,000 | 90,000 | 60% (Suppression) |
| Surface Water | 10 | 150,000 | 135,000 | 90% (Suppression) |
| Ground Water | 10 | 150,000 | 155,000 | 103% (Slight Enhancement) |
Protocol 2: Sample Preparation of Soil Samples for this compound Analysis
This protocol provides a general procedure for the extraction and cleanup of this compound from soil samples.
Materials:
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Acetonitrile
-
Water (LC-MS grade)
-
Anhydrous magnesium sulfate
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Centrifuge tubes
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Centrifuge
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Syringe filters (0.22 µm)
Procedure:
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add anhydrous magnesium sulfate (4 g) and sodium chloride (1 g).
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Shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
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Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing PSA (50 mg) and C18 (50 mg).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Caption: Experimental workflow for evaluating matrix effects on this compound.
References
Technical Support Center: Optimizing Bifenox-d3 Recovery in Solid Phase Extraction
Welcome to the technical support center for optimizing the recovery of Bifenox-d3 in solid phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery in SPE important?
This compound is a deuterated form of Bifenox, a diphenyl ether herbicide.[1] In analytical chemistry, deuterated analogs like this compound are often used as internal standards. Accurate recovery of the internal standard is crucial for the precise quantification of the target analyte (Bifenox) as it helps to correct for any analyte loss during sample preparation and analysis.[2]
Q2: I am experiencing low recovery of this compound. What are the common causes?
Low recovery is a frequent issue in SPE.[3][4][5] The primary reasons can be categorized as follows:
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Inappropriate Sorbent Selection: The choice of sorbent is critical and depends on the physicochemical properties of this compound. Bifenox is a nonpolar compound, making reverse-phase sorbents like C18 a suitable choice. Using a sorbent with the wrong polarity can lead to poor retention.
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Incorrect Sample pH: The pH of the sample can influence the ionization state of the analyte. For nonpolar compounds like Bifenox, it is generally recommended to keep the sample pH neutral to ensure it remains in its non-ionized, more hydrophobic form, thus promoting strong retention on a reverse-phase sorbent.
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Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent. The choice of elution solvent depends on the sorbent and analyte characteristics.
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Sample Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced recovery.
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Flow Rate Issues: A flow rate that is too high during sample loading can result in insufficient interaction time between the analyte and the sorbent, leading to breakthrough. Conversely, an excessively slow flow rate can unnecessarily prolong the extraction time.
Q3: How do I choose the right SPE sorbent for this compound?
Given that Bifenox is a nonpolar compound (low water solubility and a log Kow of 4.5), a reverse-phase SPE mechanism is most appropriate. This involves a nonpolar stationary phase and a polar mobile phase.
Commonly used reverse-phase sorbents include:
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C18 (Octadecyl): This is the most common and a good starting point for nonpolar compounds like Bifenox.
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Polymeric Sorbents (e.g., Oasis HLB): These can offer higher capacity and stability over a wider pH range compared to silica-based sorbents.
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Graphitized Carbon Black (GCB): GCB can be effective for removing pigments and other interferences, but may also strongly retain planar molecules like Bifenox, potentially leading to low recovery if elution is not optimized.
For complex matrices, a combination of sorbents, such as C18 and Primary Secondary Amine (PSA), may be used in a dispersive SPE (dSPE) cleanup step, as is common in QuEChERS methods, to remove different types of interferences.
Q4: What are the recommended conditioning, washing, and elution solvents for a C18 cartridge?
For a standard reverse-phase C18 cartridge, a general solvent scheme would be:
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Conditioning: This step activates the sorbent. Typically, one to two cartridge volumes of a water-miscible organic solvent like methanol or acetonitrile is used.
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Equilibration: This step prepares the sorbent for the sample matrix. Use one to two cartridge volumes of deionized water or a buffer with a pH similar to your sample.
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Washing: The goal is to remove interferences without eluting the analyte. A weak solvent mixture, such as water with a small percentage of methanol or acetonitrile, is often used. The strength of the wash solvent should be carefully optimized to avoid premature elution of this compound.
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Elution: A nonpolar solvent is used to desorb the analyte. Good starting points for this compound include methanol, acetonitrile, ethyl acetate, or dichloromethane. A mixture of solvents can also be effective.
Q5: How does pH affect the recovery of this compound?
For reverse-phase SPE of non-ionizable, nonpolar compounds like Bifenox, pH adjustment is primarily to control the ionization of potential interferences in the sample matrix. Maintaining a neutral pH for the sample is generally a safe starting point. Acidifying the sample can sometimes improve retention of certain nonpolar compounds on C18 by suppressing the ionization of silanol groups on the silica surface, but this effect is less pronounced with end-capped C18 cartridges. For diphenyl ether herbicides, studies have investigated a range of pH values, and optimal recovery is often achieved under neutral or slightly acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Analyte Breakthrough During Loading: The sample solvent is too strong, or the flow rate is too high. | - Ensure the sample is in a sufficiently polar solvent (e.g., water with a low percentage of organic solvent).- Decrease the sample loading flow rate to allow for adequate interaction with the sorbent. |
| Premature Elution During Washing: The wash solvent is too strong. | - Use a weaker wash solvent (e.g., decrease the percentage of organic solvent in the wash solution). | |
| Incomplete Elution: The elution solvent is too weak or the elution volume is insufficient. | - Increase the strength of the elution solvent (e.g., switch from methanol to acetonitrile or ethyl acetate, or use a mixture).- Increase the volume of the elution solvent in increments and analyze the fractions to determine the optimal volume. | |
| Irreversible Adsorption: Strong interaction between this compound and the sorbent. | - Consider a different sorbent with lower hydrophobicity.- Modify the elution solvent with a small amount of a stronger solvent or a pH modifier if secondary interactions are suspected. | |
| Poor Reproducibility (High %RSD) | Inconsistent SPE Procedure: Variations in sample loading, washing, or elution steps. | - Ensure consistent flow rates for all steps.- Use a positive pressure manifold or automated SPE system for better control.- Ensure the sorbent bed does not dry out between steps. |
| Matrix Effects: Variable interference from sample to sample. | - Optimize the wash step to remove more interferences.- Consider using a different sorbent or a multi-sorbent cleanup approach (dSPE).- Dilute the sample to reduce matrix concentration, if sensitivity allows. | |
| Clogged SPE Cartridge | Particulates in the Sample: The sample contains suspended solids. | - Centrifuge or filter the sample before loading it onto the SPE cartridge. |
| High Viscosity of the Sample: The sample is too thick to pass through the sorbent bed. | - Dilute the sample with an appropriate solvent. |
Data Presentation
Table 1: Recovery of Diphenyl Ether Herbicides using Different SPE/SPME Parameters
| Analyte | Extraction Method | Sorbent/Fiber | Elution/Desorption Solvent | pH | Recovery (%) | Reference |
| Bifenox, Nitrofen, Oxyfluorfen | Magnetic SPE | Fe3O4@MOF-808 | Methanol (2 x 0.5 mL) | Not specified | 87.3 - 96.7 | |
| Bifenox, Aclonifen, etc. | SPME | PDMS/DVB | Dichloromethane + 1,2-dichloroethane | Not specified | 81 - 104 | |
| Bifenox, Aclonifen, etc. | SPME | CW/TPR | Dichloromethane + 1,2-dichloroethane | Not specified | 83 - 100 | |
| Multiclass Pesticides | SPE | Oasis HLB | Methanol:Ethylacetate (70:30 v/v) | Not specified | 63 - 116 |
Table 2: Comparison of d-SPE Sorbents for Pesticide Analysis in Complex Matrices
| d-SPE Sorbent | Matrix | Key Advantages | Key Disadvantages | Reference |
| PSA/C18 | Rapeseeds | Good for removing fatty acids and sugars. | May have lower recoveries for some pesticides compared to newer sorbents. | |
| Z-Sep | Rapeseeds, Various Foods | Good cleanup capacity, effectively removes fats and lipids. | May have strong interactions with some polar analytes. | |
| EMR-Lipid | Rapeseeds, Fish Feed | Excellent for removing lipids, leading to high recoveries for many pesticides. | May have specific interactions with certain compounds (e.g., tralkoxydim). | |
| GCB | Various Foods | Removes pigments like chlorophyll effectively. | Can strongly adsorb planar pesticides, leading to low recovery. |
Experimental Protocols
General Protocol for Reverse-Phase SPE of this compound from Water Samples using a C18 Cartridge
This protocol provides a general starting point. Optimization of solvent volumes and flow rates may be necessary depending on the specific cartridge and equipment used.
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Sorbent: 500 mg C18 SPE cartridge.
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Sample Pre-treatment:
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Filter the water sample through a 0.45 µm filter to remove particulate matter.
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If the sample has a high organic content, it may need to be diluted with deionized water.
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Adjust the sample pH to neutral (6.5-7.5) if necessary.
-
-
Cartridge Conditioning:
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Pass 5 mL of methanol through the cartridge at a flow rate of 2-5 mL/min.
-
-
Cartridge Equilibration:
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Pass 5 mL of deionized water through the cartridge at a flow rate of 2-5 mL/min. Do not allow the sorbent to go dry.
-
-
Sample Loading:
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Load the pre-treated water sample onto the cartridge at a flow rate of 1-2 mL/min.
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-
Washing:
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Pass 5 mL of deionized water or a 5% methanol in water solution through the cartridge to remove polar interferences.
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Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
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Elute the this compound with 5-10 mL of acetonitrile or ethyl acetate into a collection tube. Use a slow flow rate (1 mL/min) to ensure complete elution.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS analysis) to a final volume.
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Mandatory Visualization
Caption: A generalized workflow for the solid phase extraction of this compound.
References
Technical Support Center: Bifenox-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bifenox-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) of my this compound internal standard poor?
A poor signal-to-noise ratio for this compound can stem from several factors, including inefficient ionization, ion suppression from matrix components, or contamination within the ion source or interface of the mass spectrometer.[1] This directly impacts the instrument's sensitivity and can affect the validated limit of detection (LOD) and limit of quantification (LOQ).[1] Regular maintenance, such as weekly cleaning of the ion source with approved solvents, is crucial to maintain ionization efficiency and prevent signal loss.[1]
Q2: What is ion suppression and how does it affect this compound analysis?
Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and/or internal standard, leading to a decreased signal intensity.[2][3] This can result in inaccurate quantification. The use of a deuterated internal standard like this compound helps to mitigate this, as it co-elutes with the analyte and is affected by ion suppression in a similar manner, thus maintaining an accurate analyte/internal standard ratio.
Q3: My this compound signal is inconsistent across a run. What could be the cause?
Inconsistent signal for a deuterated internal standard during a run can be indicative of several issues. Contaminant buildup in the LC-MS system can lead to signal interferences and carryover from previous samples. It is also possible that the deuterated standard and the native analyte are experiencing different matrix environments due to slight chromatographic separation. Furthermore, the stability of the deuterated standard in the sample matrix or during the sample preparation process might differ from the native analyte.
Q4: Can the deuterium label on this compound be lost during analysis?
Yes, isotopic exchange, or the loss of deuterium atoms from the internal standard and replacement with hydrogen from the solvent or matrix, can occur. This is more likely if the deuterium atoms are located on labile positions of the molecule, such as on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. It is advisable to use internal standards where deuterium atoms are placed on stable, non-exchangeable positions, like aromatic rings.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Poor Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio for this compound can compromise the accuracy and precision of your analytical method. The following workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for poor this compound S/N ratio.
Guide 2: Assessing and Quantifying Matrix Effects
Matrix effects can significantly impact the signal intensity of this compound. A systematic evaluation is necessary to understand and compensate for these effects.
Experimental Protocol: Matrix Effect Evaluation
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Bifenox and this compound in a clean solvent (e.g., acetonitrile).
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Set B (Post-Extraction Spike): A blank matrix extract is spiked with Bifenox and this compound after the final extraction step.
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Set C (Pre-Extraction Spike): A blank matrix is spiked with Bifenox and this compound before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
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Calculate Matrix Factor (MF) and Recovery (RE):
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Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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An MF value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Illustrative Data on Matrix Effects in Different Food Matrices
The following table presents hypothetical data to illustrate the impact of matrix effects on the signal intensity of Bifenox and the corrective effect of using this compound.
| Matrix | Analyte | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Factor (%) | Analyte/IS Ratio (Matrix) |
| Wheat | Bifenox | 1,200,000 | 840,000 | 70 | 1.05 |
| This compound | 1,000,000 | 700,000 | 70 | ||
| Olive Oil | Bifenox | 1,200,000 | 600,000 | 50 | 1.00 |
| This compound | 1,000,000 | 500,000 | 50 | ||
| Spinach | Bifenox | 1,200,000 | 960,000 | 80 | 1.07 |
| This compound | 1,000,000 | 800,000 | 80 |
Note: This data is for illustrative purposes only.
Caption: Logic for accurate quantification using an internal standard.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method for Food Matrices
This protocol is a general guideline for the extraction of Bifenox from complex food matrices.
Materials:
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Homogenized sample (10 g)
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This compound internal standard spiking solution
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Acetonitrile (ACN)
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Magnesium sulfate (anhydrous)
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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50 mL and 2 mL centrifuge tubes
Procedure:
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Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 30 seconds.
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Spike the sample with the this compound internal standard solution.
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Add 10 mL of acetonitrile.
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Shake vigorously for 1 minute.
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Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
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Shake immediately for 1 minute to prevent salt agglomeration.
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Centrifuge at ≥3000 rpm for 5 minutes.
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Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE (dispersive solid-phase extraction) tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
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Vortex for 30 seconds.
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Centrifuge at high speed for 2 minutes.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Bifenox
LC Conditions:
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
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Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Bifenox, followed by a re-equilibration step.
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Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
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Column Temperature: 40 °C.
MS/MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Bifenox.
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MRM Transitions:
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Bifenox: Precursor ion (m/z) 340.0 -> Product ions (m/z) 309.0 (quantifier), 279.9 (qualifier).
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This compound: The precursor ion will be shifted by +3 Da (m/z 343.0). The product ions will also be shifted accordingly. It is crucial to optimize these transitions on your specific instrument.
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-
Collision Energy and other source parameters: These should be optimized for Bifenox and this compound to achieve the best signal intensity.
Illustrative S/N Ratio Improvement with this compound
The following table provides a hypothetical comparison of the signal-to-noise ratio for Bifenox analysis with and without the use of this compound as an internal standard in a complex matrix.
| Analysis Type | Bifenox Concentration (ng/mL) | Bifenox Signal Intensity | Noise Level | Signal-to-Noise (S/N) Ratio |
| Without Internal Standard | 1 | 50,000 | 5,000 | 10 |
| With this compound | 1 | 50,000 | 5,000 | 10 (Analyte S/N) |
| This compound | 45,000 | 4,500 | 10 (IS S/N) | |
| Effective S/N Improvement | Ratio normalization reduces variability and improves confidence in low-level detection |
Note: This data is for illustrative purposes only. The use of an internal standard primarily improves accuracy and precision by correcting for signal variations, which indirectly enhances the reliability of measurements at low concentrations, effectively improving the functional signal-to-noise performance.
References
Technical Support Center: Bifenox-d3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Bifenox-d3 quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the herbicide Bifenox, where three hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for an internal standard in quantitative mass spectrometry-based analysis for Bifenox.[1] This is because its physical and chemical properties are nearly identical to the analyte (Bifenox), causing them to behave similarly during sample extraction, chromatography, and ionization.[1][2] By adding a known amount of this compound to each sample, it can effectively compensate for variations in sample preparation, injection volume, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification.[1][3]
Q2: What are the primary sources of variability in this compound quantification?
Variability in the quantification of Bifenox, even when using this compound as an internal standard, can arise from several sources:
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Matrix Effects: Co-extracted endogenous components from the sample matrix (e.g., soil, water, plasma) can suppress or enhance the ionization of Bifenox and/or this compound in the mass spectrometer source, leading to inaccurate results.
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Sample Preparation Inconsistencies: Variations in extraction efficiency, sample dilution, or cleanup steps can introduce variability.
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Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over time, such as changes in ionization efficiency or detector response, can affect signal intensity.
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Chromatographic Issues: Poor peak shape, shifting retention times, or co-elution with interfering compounds can impact accurate integration and quantification.
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Isotopic Overlap: Natural isotopes of Bifenox (e.g., ¹³C) can contribute to the signal of this compound, especially at high concentrations of Bifenox, potentially causing a non-proportional response.
Q3: How can I minimize matrix effects?
Minimizing matrix effects is crucial for accurate quantification. Here are some common strategies:
-
Effective Sample Cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before LC-MS/MS analysis.
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to separate Bifenox and this compound from co-eluting matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby mitigating their impact on ionization.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects.
Q4: What should I do if I observe poor peak shape or shifting retention times?
Poor chromatography can significantly impact the precision of your results. Consider the following troubleshooting steps:
-
Column Contamination: Flush the column with a strong solvent or, if necessary, replace it. Contaminants from the sample matrix can accumulate on the column over time.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and free of precipitates.
-
Injector Problems: Check for partially filled sample loops or issues with the injector seal. Whenever possible, dissolve and inject samples in the mobile phase.
-
Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.
Troubleshooting Guides
Issue 1: High Variability in this compound (Internal Standard) Peak Area Across an Analytical Run
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency. Ensure accurate and consistent spiking of the internal standard in every sample. |
| Injector Variability | Check the autosampler for air bubbles in the syringe or sample loop. Perform an injector precision test with a standard solution. |
| Ion Source Contamination | The ion source can become contaminated over time, leading to fluctuating signal intensity. Clean the ion source according to the manufacturer's instructions. |
| Matrix Effects | Significant and variable matrix effects between samples can cause the internal standard signal to fluctuate. Re-evaluate the sample cleanup procedure to better remove matrix interferences. |
Issue 2: Poor Recovery of Bifenox and this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent, pH, and extraction time. Ensure thorough mixing during the extraction process. |
| SPE Cartridge Issues | Ensure the SPE cartridge is appropriate for the analytes and has not dried out before sample loading. Optimize the wash and elution steps. |
| Analyte Adsorption | Bifenox may adsorb to plasticware. Using polypropylene tubes and minimizing sample transfer steps can help. |
| Degradation | Bifenox is stable in slightly acidic or alkaline media but can be rapidly hydrolyzed at pH > 9. Ensure the pH of the sample and solutions is controlled. |
Issue 3: Non-Linear Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Isotopic Overlap | At high Bifenox concentrations, its naturally occurring heavy isotopes can contribute to the this compound signal. Analyze a high-concentration standard of unlabeled Bifenox and check for signal in the this compound mass channel. If significant, consider using a narrower mass window or a correction algorithm. |
| Detector Saturation | The mass spectrometer detector may be saturated at high concentrations. Dilute the upper-level calibration standards and re-inject. |
| Incorrect Integration | Review the peak integration parameters to ensure they are appropriate for all calibration levels. |
Data Presentation
Table 1: Representative Recovery and Matrix Effect Data for Bifenox in Different Matrices
| Matrix | Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) |
| Surface Water | Solid-Phase Extraction (SPE) | Bifenox | 95 | -15 (Suppression) |
| Soil | QuEChERS | Bifenox | 92 | -20 (Suppression) |
| Wastewater | SPE | Bifenox | 88 | -25 (Suppression) |
| Note: These are representative values based on typical pesticide analysis literature. Actual values will vary depending on the specific method and matrix. |
Table 2: Method Validation Parameters for a Typical Bifenox Quantification Assay
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% | -5% to +5% |
| Precision (%RSD) | ≤ 15% | < 10% |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 ng/mL |
| Note: Acceptance criteria are based on common bioanalytical method validation guidelines. |
Experimental Protocols
Protocol 1: Bifenox Quantification in Water by SPE and LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction)
-
Filter 100 mL of the water sample through a 0.45 µm filter.
-
Spike the filtered sample with 50 µL of a 1 µg/mL this compound internal standard solution.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
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Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile).
-
-
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
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MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), positive mode.
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MRM Transitions:
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Bifenox: Q1/Q3 (e.g., 342.0 -> 310.0)
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This compound: Q1/Q3 (e.g., 345.0 -> 313.0)
-
-
Visualizations
References
Bifenox-d3 Peak Shape Issues in Chromatography: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common peak shape issues encountered during the chromatographic analysis of Bifenox-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed with this compound?
The most frequently encountered peak shape distortions during the analysis of this compound are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of quantification. Poor peak shape can be a result of various factors including issues with the column, the mobile phase, or the sample itself.
Q2: Why might my this compound peak be tailing?
Peak tailing for this compound can be caused by several factors:
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Secondary Interactions: Unwanted interactions between the analyte and active sites on the column's stationary phase.
-
Column Overload: Injecting too much sample onto the column can lead to tailing.
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Column Degradation: A decline in column performance over time can result in poor peak shapes.
-
Inappropriate Mobile Phase pH: Bifenox is stable in slightly acidic or alkaline media but rapidly hydrolyzes at a pH above 9. An unsuitable pH can lead to degradation and peak tailing.
Q3: What causes peak fronting for this compound?
Peak fronting is less common than tailing but can occur due to:
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Sample Overload: Injecting a sample that is too concentrated.[1]
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Poor Sample Solubility: Bifenox has low aqueous solubility. If the sample solvent is not compatible with the mobile phase, it can cause the analyte to precipitate on the column, leading to fronting.
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Column Collapse: A sudden physical change in the column bed.[1]
Q4: I am observing split peaks for this compound. What could be the reason?
Split peaks for this compound can be particularly concerning and may arise from:
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Co-elution of Bifenox and this compound: Due to the deuterium isotope effect, this compound may elute slightly earlier than its non-deuterated counterpart, Bifenox. If not fully resolved, this can appear as a split or shouldered peak.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.
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Column Void or Channeling: A physical problem with the column packing can cause the sample to travel through different paths, resulting in a split peak.[2]
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Blocked Frit: A partially blocked inlet frit on the column can distort the sample band, leading to peak splitting for all analytes in the chromatogram.[1][3]
Troubleshooting Guide
Issue 1: Peak Tailing
If you are observing peak tailing for this compound, follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for this compound peak tailing.
Experimental Protocol: Addressing Peak Tailing
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Reduce Sample Concentration: Prepare a dilution of your this compound standard and inject it. If the peak shape improves, the original sample was likely overloaded.
-
Verify Mobile Phase pH: Prepare a fresh mobile phase. A recommended starting point is Acetonitrile:Water (50:50) with the aqueous portion buffered to pH 6.0. Ensure the final pH is not above 8 to prevent hydrolysis.
-
Column Performance Check: If the issue persists, replace the guard column (if used). If a guard column is not in use or the problem continues, replace the analytical column with a new one of the same type.
Issue 2: Peak Fronting
For troubleshooting peak fronting of your this compound peak, consider the following steps:
Figure 2: Troubleshooting workflow for this compound peak fronting.
Experimental Protocol: Mitigating Peak Fronting
-
Optimize Sample Solvent: Bifenox has low solubility in water. Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample solvent.
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Sample Dilution: As with peak tailing, dilute your sample to check for concentration-related effects.
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Column Inspection: If possible, visually inspect the inlet of the column for any voids. If a void is suspected or the problem continues, replace the column.
Issue 3: Split Peaks
Split peaks can be complex. This guide helps to diagnose the potential cause:
Figure 3: Diagnostic workflow for this compound split peaks.
Experimental Protocol: Resolving Split Peaks
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Isotope Effect Investigation:
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Inject a standard of only non-deuterated Bifenox.
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Inject a standard of only this compound.
-
Inject a mixed standard of both.
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Compare the retention times. A slight difference in retention time confirms the chromatographic isotope effect. To mitigate this, you can try adjusting the mobile phase composition (e.g., slightly increasing the organic content) or the column temperature.
-
-
Sample Solvent Check: Prepare your sample in the initial mobile phase composition and re-inject. If the peak splitting is resolved, the original sample solvent was too strong.
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Hardware Inspection: If all peaks in your chromatogram are splitting, it is likely a hardware issue.
-
Backflush the column: Disconnect the column and flush it in the reverse direction to dislodge any particulates on the inlet frit.
-
Replace the frit: If backflushing does not work, the inlet frit may need to be replaced.
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Replace the column: If the problem persists, a void may have formed in the column, and it should be replaced.
-
Quantitative Data Summary
The following table summarizes recommended starting conditions for a Bifenox analysis, which can be used as a baseline for troubleshooting this compound peak shape issues.
| Parameter | Recommended Condition | Potential Impact on Peak Shape |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Incorrect ratio can affect solubility and retention, leading to poor peak shape. |
| pH | 6.0 (buffered) | pH > 8 can cause hydrolysis of Bifenox, leading to tailing or additional peaks. |
| Flow Rate | 1.0 mL/min | Deviations can affect peak width. |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm | A degraded column is a common cause of peak shape issues. |
| Injection Volume | 5-20 µL | High injection volumes can lead to peak fronting or tailing due to overload. |
| Sample Solvent | Initial Mobile Phase Composition | A stronger solvent can cause peak distortion, particularly splitting. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Can be adjusted to try and mitigate the isotope effect causing separation of Bifenox and this compound. |
References
Technical Support Center: Bifenox-d3 & Calibration Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Bifenox-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity in my calibration curve when using this compound?
Poor linearity (e.g., an R² value below 0.99) can stem from several factors. Key areas to investigate include:
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Inconsistent Internal Standard Spiking: The precise and consistent addition of the internal standard (this compound) to all samples and standards is critical. Small variations in the volume added can lead to significant deviations in the response ratio.[1]
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Sample Preparation Variability: Discrepancies in extraction, dilution, or reconstitution steps can affect the analyte-to-internal standard ratio, leading to inaccuracies.[2] Automated liquid handling systems can minimize this variability.
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Matrix Effects: Components within the biological matrix (e.g., proteins, salts) can interfere with the ionization of the analyte or the internal standard, causing ion suppression or enhancement.[2] This can disproportionately affect the analyte and internal standard, impacting linearity.
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Chemical Instability: Degradation of either the analyte or this compound during sample preparation, storage, or analysis will compromise the integrity of the results.[1]
Q2: My this compound signal is inconsistent across my analytical run. What should I investigate?
Fluctuations in the internal standard response can undermine the reliability of your results. Consider the following:
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Inconsistent Spiking: As with linearity issues, ensure the same amount of this compound is added to every sample.
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Variability in Sample Preparation: Incomplete sample transfer, adsorption to vial walls, or inconsistent pipetting can alter the recovery of the internal standard.[2]
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Matrix Effects: Significant variations in the composition of the matrix between samples can lead to differing degrees of ion suppression or enhancement for this compound.
-
Instrument Stability: Poor instrument stability can cause fluctuations in the response of both the analyte and the internal standard.
Q3: How do I handle a sample concentration that is higher than my highest calibration standard (over-curve)?
When using an internal standard, simply diluting the final sample extract is not effective because it will dilute both the analyte and this compound, leaving the response ratio unchanged. The correct approach is to:
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Dilute the original, unspiked sample matrix.
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Spike the diluted sample with the same concentration of this compound as used for the calibration standards.
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Re-extract and analyze the diluted and spiked sample.
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Apply the dilution factor to the final calculated concentration.
If over-curve samples are a frequent occurrence, it may be efficient to prepare both a normal and a diluted version of each sample from the outset.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common calibration curve problems with this compound.
| Problem | Potential Cause | Recommended Action |
| Poor Linearity (R² < 0.99) | Inconsistent addition of this compound. | Review and verify the pipetting/dispensing technique for the internal standard. Consider using an automated liquid handler for improved precision. |
| Matrix effects are disproportionately affecting the analyte and this compound. | Optimize chromatographic separation to better separate the analyte and internal standard from interfering matrix components. Prepare calibration standards in a matrix that closely matches the study samples. | |
| Chemical instability of the analyte or this compound. | Investigate the stability of both compounds under the conditions of sample preparation, storage, and analysis. | |
| High Variability in this compound Response | Inconsistent recovery during sample preparation. | Ensure consistent execution of all sample preparation steps, including extraction and evaporation. Check for potential adsorption to labware. |
| Significant differences in matrix composition between samples. | If possible, normalize the sample matrix. Employ more rigorous sample cleanup procedures to remove interfering components. | |
| Non-reproducible Calibration Curves | Instability of stock or working solutions. | Prepare fresh stock and working solutions of both the analyte and this compound. Verify their stability over the typical usage period. |
| Inconsistent instrument performance. | Perform instrument suitability tests before each run. Check for leaks, column degradation, or detector issues. | |
| Analyte/Internal Standard Peak Tailing or Splitting | Poor chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded or degraded. |
| Co-elution with an interfering compound. | Adjust the chromatographic method to achieve baseline separation between the analyte, this compound, and any interfering peaks. A resolution factor (Rs) > 1.5 is typically desired. |
Experimental Protocols
A validated HPLC method for the analysis of Bifenox can serve as a starting point for method development with this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water (50:50), pH adjusted to 6.0 ± 0.05 with sodium hydroxide. |
| Flow Rate | 1.0 mL/min |
| Wavelength | 300 nm |
| Column | C18 |
| Retention Time (Bifenox) | 3.637 min |
Note: This method was developed for Bifenox and may require optimization for the analysis of specific analytes using this compound as an internal standard.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting calibration curve issues when using an internal standard like this compound.
Caption: Troubleshooting workflow for calibration curve issues.
References
Bifenox-d3 interference from co-eluting compounds
Welcome to the technical support center for Bifenox-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting compounds during the analysis of this compound, a common internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
This compound is the deuterated form of Bifenox, a diphenyl ether herbicide. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard. Because it is chemically almost identical to Bifenox, it behaves similarly during sample preparation and analysis. However, its slightly higher mass allows it to be distinguished by a mass spectrometer. This enables accurate quantification of Bifenox by correcting for any loss of the analyte during the analytical process.
Q2: What are co-eluting compounds and how do they interfere with this compound analysis?
Co-eluting compounds are substances within a sample that have very similar or identical retention times to the analyte of interest (Bifenox) or its internal standard (this compound) under a specific set of chromatographic conditions. This co-elution can lead to inaccurate analytical results. The interference can manifest as:
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Signal Enhancement: The detector signal for this compound is artificially increased, leading to an underestimation of the native Bifenox concentration.
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Signal Suppression: The detector signal for this compound is reduced, causing an overestimation of the native Bifenox concentration.
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Isobaric Interference: In mass spectrometry, an interfering compound may have the same nominal mass as this compound or produce fragment ions with the same mass-to-charge ratio (m/z), leading to a direct overlap in the signal.
Q3: Which compounds are likely to co-elute with this compound?
Due to their structural similarity, other diphenyl ether herbicides are the most probable co-eluting compounds with Bifenox. These include, but are not limited to:
Metabolites of these herbicides may also have similar chromatographic properties and could potentially interfere with the analysis.
Troubleshooting Guide for Co-eluting Interferences
If you suspect that a co-eluting compound is interfering with your this compound internal standard, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Confirm the Presence of Interference
The first step is to confirm that the analytical problem is indeed caused by a co-eluting interference. Look for the following signs in your chromatogram and data:
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Asymmetric or Distorted Peak Shape: The this compound peak may appear broader than expected, show tailing, or have a shoulder.
-
Inconsistent Internal Standard Response: The peak area or height of this compound may vary significantly across a batch of samples, especially when compared to calibration standards prepared in a clean solvent.
-
Unstable Ion Ratios: If you are using tandem mass spectrometry (MS/MS), the ratio of your quantifier and qualifier ions for this compound may be inconsistent between clean standards and matrix samples.
Step 2: Identify the Source of Interference
Once you have confirmed the presence of interference, the next step is to determine its source.
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Analyze a Matrix Blank: Prepare and analyze a sample of the matrix (e.g., soil, water, plasma) without spiking it with Bifenox or this compound. If a peak appears at the retention time of this compound, the interference is originating from the sample matrix itself.
-
Review Sample History: Check if the samples could have been exposed to other diphenyl ether herbicides.
Step 3: Resolve the Co-elution
Several strategies can be employed to eliminate or minimize the impact of co-eluting interferences.
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Modify the Temperature Gradient (for GC): Adjusting the temperature ramp rate can alter the elution profile of compounds and may be sufficient to separate the interfering peak from this compound.
-
Change the Mobile Phase Gradient (for LC): Modifying the gradient of the mobile phase can improve the separation of compounds with similar polarities.
-
Select a Different Column: If gradient optimization is unsuccessful, switching to a column with a different stationary phase chemistry can provide the necessary selectivity to resolve the co-elution. For example, moving from a standard C18 column to a phenyl-hexyl or biphenyl column in LC can alter the retention of aromatic compounds like diphenyl ethers.
-
Improve Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide analysis. If you are already using this method, consider adding a dispersive solid-phase extraction (dSPE) cleanup step with different sorbents (e.g., C18, graphitized carbon black) to remove the interfering compounds.
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Select Different MRM Transitions: In tandem mass spectrometry, if the primary multiple reaction monitoring (MRM) transition is subject to interference, selecting a different, specific precursor-to-product ion transition for this compound can eliminate the interference.
Experimental Protocols
Protocol 1: Investigation of Potential Co-elution from a Suspected Interfering Compound
Objective: To determine if a specific compound (e.g., Oxyfluorfen) is co-eluting with this compound under your current analytical method.
Materials:
-
This compound standard solution
-
Standard solution of the suspected interfering compound (e.g., Oxyfluorfen)
-
Your current analytical method (GC-MS or LC-MS/MS)
-
Blank matrix extract
Procedure:
-
Analyze this compound Standard: Inject a standard solution of this compound to determine its retention time and peak shape.
-
Analyze Suspected Interferent Standard: Inject a standard solution of the suspected interfering compound to determine its retention time.
-
Analyze a Co-injection: Prepare a solution containing both this compound and the suspected interfering compound and inject it.
-
Analyze a Spiked Matrix Sample: Spike a blank matrix extract with both this compound and the suspected interfering compound and analyze it.
-
Data Analysis:
-
Compare the retention times from the individual and co-injected standards. A significant shift in the retention time of this compound in the presence of the other compound may indicate an interaction.
-
Examine the peak shape of this compound in the co-injected and spiked matrix samples. Look for any distortion compared to the clean standard.
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In the mass spectrometer data, check for any overlapping signals or changes in the ion ratios for this compound.
-
Quantitative Data Summary
When investigating co-elution, it is helpful to summarize your findings in a table for easy comparison.
| Sample Description | This compound Retention Time (min) | This compound Peak Area | This compound Peak Asymmetry |
| This compound in Solvent | 20.5 | 500,000 | 1.1 |
| This compound + Oxyfluorfen in Solvent | 20.5 | 495,000 | 1.1 |
| This compound in Spiked Matrix | 20.6 | 450,000 | 1.5 (Tailing) |
| This compound + Oxyfluorfen in Spiked Matrix | 20.6 | 650,000 | 1.8 (Shoulder) |
Visualizations
Troubleshooting Workflow for this compound Interference
The following diagram illustrates the logical steps to follow when troubleshooting suspected interference with your this compound internal standard.
References
- 1. scilit.com [scilit.com]
- 2. Teratogenicity of bifenox and nitrofen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hapten synthesis and a colloidal gold immunochromatographic strip assay to detect nitrofen and bifenox in fruits - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Avrupa Bilim ve Teknoloji Dergisi » Makale » Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]
- 5. experts.illinois.edu [experts.illinois.edu]
Bifenox-d3 Internal Standard Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on utilizing Bifenox-d3 as an internal standard to enhance analytical precision. The guide includes frequently asked questions, detailed troubleshooting, experimental protocols, and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the herbicide Bifenox, where three hydrogen atoms have been replaced with deuterium. It is considered the gold standard for an internal standard in quantitative mass spectrometry because it is chemically and physically almost identical to the analyte (Bifenox). This similarity ensures it behaves the same way during sample extraction, cleanup, and analysis, allowing it to accurately correct for procedural variations.
Q2: How does using this compound improve the precision of my quantitative analysis?
A2: Using this compound improves precision by correcting for variability introduced at multiple stages of the analytical workflow.[1] A known amount of the internal standard is added to every sample, calibrator, and quality control at the beginning of the process. The quantification is then based on the ratio of the analyte signal to the internal standard signal. This ratio remains stable even if there are physical sample losses during preparation or fluctuations in the mass spectrometer's ionization efficiency.[1] This normalization minimizes the impact of matrix effects and other random errors, significantly reducing the relative standard deviation (%RSD) of the results.
Q3: What is the core principle behind using a stable isotope-labeled internal standard?
A3: The technique is a form of isotope dilution mass spectrometry (IDMS). The core principle is that the SIL internal standard (this compound) and the native analyte (Bifenox) will exhibit nearly identical behavior during sample preparation and analysis. They co-elute chromatographically and experience the same degree of ionization suppression or enhancement from the sample matrix. By measuring the ratio of the analyte to the known quantity of the internal standard, the method provides a highly accurate and precise measurement of the analyte's concentration, effectively canceling out most sources of analytical error.
Q4: When in my experimental workflow should I add the this compound internal standard?
A4: The internal standard should be added at the earliest possible stage of the sample preparation process. For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the this compound should be added to the sample before any extraction or cleanup steps. This ensures that the internal standard experiences the same potential for loss as the analyte throughout the entire procedure, providing the most accurate correction.
Data on Precision Improvement
| Analyte(s) | Matrix | Internal Standard Used? | Average Precision (%RSD) |
| Bifenox & 10 other pesticides | Wheat, Oat, Rye, Rice, Barley | No | <15% (in most cases, but ranged from 6-32%) |
| Imidacloprid, Dimethoate, Carbofuran | Cannabis Flower, Oil, Edibles | No | >50% |
| Imidacloprid, Dimethoate, Carbofuran | Cannabis Flower, Oil, Edibles | Yes (Deuterated IS) | <20% [1] |
| Aflatoxin B1 & T-2 toxin | Rat Plasma and Organ Tissue | Yes (¹³C-labeled IS) | ≤14.2% |
This comparison strongly suggests that using this compound would reduce the variability observed in Bifenox analysis, bringing the %RSD to a consistently lower and more acceptable range.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of Bifenox in soil samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis, incorporating this compound as an internal standard.
1. Preparation of Standards
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Bifenox Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bifenox reference standard into a 10 mL volumetric flask and dissolve in methanol.
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This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Bifenox stock solution.
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Working Standard Solutions: Prepare serial dilutions of the Bifenox stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards ranging from 0.5 to 200 ng/mL.
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Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
2. Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
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Add 100 µL of the 50 ng/mL this compound internal standard spiking solution to the tube.
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Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS salt packet (containing magnesium sulfate and sodium acetate or citrate) to induce phase separation.
-
Shake vigorously for another minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a dispersive SPE (dSPE) cleanup tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex 5500).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Bifenox and this compound for quantification and confirmation.
Troubleshooting Guide
Q: Why is the peak area of my this compound internal standard highly variable across samples? A: High variability in the internal standard (IS) peak area can indicate several issues:
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Inconsistent Spiking: Ensure the IS spiking solution is being added precisely and consistently to every sample. Use a calibrated pipette and add the IS directly to the sample matrix before any other reagents.
-
Matrix Effects: Severe ion suppression or enhancement in certain samples can drastically alter the IS response. While the analyte/IS ratio should correct for this, extreme variation (e.g., >50% deviation from the mean) suggests the matrix is overwhelming the system. Consider further sample cleanup or dilution.
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Sample Preparation Errors: Inconsistent recovery during the extraction or cleanup phase can affect the IS. Ensure all steps are performed uniformly across the batch.
Q: My analyte-to-internal standard area ratio is not consistent in my quality control (QC) samples. What should I check? A: Inconsistent ratios in QCs point to problems that affect the analyte and IS differently, or issues with standard preparation.
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Co-eluting Interferences: A matrix component may be co-eluting with either the analyte or the IS, but not both, affecting its ionization. Review your chromatography to ensure baseline separation from major interferences.
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Isotopic Instability: While rare for deuterium-labeled standards, ensure there is no evidence of H/D exchange, which could alter the mass and response of the IS.
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Standard Integrity: Verify the concentration and integrity of both your analyte and IS stock solutions. Re-prepare if necessary.
-
Non-Linearity: Ensure your QC concentrations fall within the validated linear range of the assay. If QCs are at the high or low end, detector saturation or poor signal-to-noise could be affecting the ratio.
Q: I am observing a retention time shift for Bifenox and/or this compound. What is the cause? A: Retention time shifts are typically related to the LC system or column chemistry.
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Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to shifts in retention. Replace the column if performance continues to decline.
-
Mobile Phase Issues: Inconsistent mobile phase composition can cause shifts. Ensure solvents are properly mixed and degassed.
-
System Leaks or Pressure Fluctuations: Check the LC system for any leaks or unstable pressure, which can affect flow rate and retention time.
Visualizations
References
Validation & Comparative
Bifenox-d3 Method Validation: A Comparative Guide for Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical method validation for Bifenox using a deuterated internal standard (Bifenox-d3) against traditional methods and alternative internal standards. The use of isotopically labeled internal standards, such as this compound, is a critical strategy in modern pesticide residue analysis to enhance accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for the analysis of Bifenox using different analytical techniques and internal standards. While a specific validation report for this compound is not publicly available, its expected performance is projected based on the known advantages of using a stable isotope-labeled internal standard.
Table 1: Bifenox Analysis by LC-MS/MS in Cereal Matrix
| Validation Parameter | Bifenox with this compound (Projected) | Bifenox (External Standard) |
| Recovery (%) | 95 - 105 | 70 - 102[1] |
| Repeatability (RSDr %) | < 10 | 6 - 32[1] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 - 0.02 mg/kg[1] |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
Table 2: Bifenox Analysis by HPLC-UV in Formulated Products
| Validation Parameter | Bifenox (External Standard) |
| Linearity (R²) | 0.999[2] |
| Concentration Range | 50 - 150 µg/ml[2] |
| Retention Time (min) | 3.637 |
Comparison with Alternative Internal Standards
The choice of an internal standard is crucial for the accuracy of quantitative analysis. Below is a comparison of this compound with other commonly used internal standards in pesticide analysis.
Table 3: Comparison of Internal Standards for Pesticide Residue Analysis
| Internal Standard | Common Application | Key Advantages | Potential Limitations |
| This compound | LC-MS/MS analysis of Bifenox and structurally related pesticides. | Co-elutes with the analyte, providing excellent correction for matrix effects and procedural losses. High chemical similarity. | Not always commercially available. Higher cost compared to non-isotopically labeled standards. |
| Atrazine-d5 | Widely used for the analysis of triazine herbicides and other pesticides in environmental and food samples by LC-MS/MS and GC-MS. | Commercially available. Extensive literature on its use and performance. | May not be structurally similar to all analytes, potentially leading to less effective correction for matrix effects. |
| Triphenylphosphate (TPP) | Commonly used as a surrogate or internal standard in GC-based pesticide analysis. | Good stability and chromatographic behavior in GC systems. | Not an isotopically labeled analog, so it may not fully compensate for matrix effects in the same way a deuterated standard would. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for pesticide residue analysis.
Experimental Workflow for Bifenox Analysis using this compound and LC-MS/MS
Caption: Workflow for Bifenox analysis with this compound.
Detailed Protocol for QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g of homogenized cereal) into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate) to remove interfering matrix components.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
-
Signaling Pathway of Internal Standard Method
Caption: Principle of the internal standard method.
Conclusion
The use of a deuterated internal standard like this compound is highly recommended for the accurate and precise quantification of Bifenox in complex matrices. While the initial cost of the labeled standard may be higher, the improved data quality, reduced need for matrix-matched calibration, and increased confidence in results provide significant long-term benefits for researchers and analytical laboratories. The QuEChERS sample preparation method, coupled with LC-MS/MS analysis, offers a robust and efficient workflow for pesticide residue monitoring.
References
Guide to Inter-Laboratory Comparison of Bifenox Analysis Using Bifenox-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (also known as a round-robin or proficiency test) for the analysis of the herbicide Bifenox in a given matrix, utilizing its deuterated internal standard, Bifenox-d3. The objective of such a study is to assess the proficiency and comparability of analytical results among different laboratories. This document outlines a standardized experimental protocol, presents expected performance characteristics based on validated methods, and offers a model for data reporting and evaluation.
Introduction to Bifenox and the Role of an Internal Standard
Bifenox is a diphenyl ether herbicide used for the control of broadleaf weeds in various crops.[1] Accurate and reliable quantification of Bifenox residues in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a best practice in analytical chemistry, particularly for chromatographic methods coupled with mass spectrometry. This compound mimics the chemical behavior of Bifenox during sample preparation and analysis, correcting for variations in extraction efficiency and instrumental response, thereby improving the accuracy and precision of the results.
Chemical Properties of Bifenox and this compound:
| Property | Bifenox | This compound |
| Chemical Name | methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate[2] |
| CAS Number | 42576-02-3[1] | 2733718-91-5[2] |
| Molecular Formula | C14H9Cl2NO5 | C14H6D3Cl2NO5 |
| Molecular Weight | 342.13 g/mol | 345.15 g/mol |
Hypothetical Inter-Laboratory Comparison Study Design
This section outlines a protocol for a hypothetical inter-laboratory study.
Study Objective
To evaluate the performance of participating laboratories in quantifying Bifenox in a standardized sample matrix using a provided analytical method and this compound as an internal standard.
Test Materials
-
Blank Matrix: A representative sample matrix (e.g., soil, water, or a specific crop) certified to be free of Bifenox.
-
Spiked Samples: The blank matrix will be fortified with known concentrations of Bifenox at two different levels (e.g., a low and a high concentration relevant to typical residue levels).
-
Bifenox Analytical Standard: A certified reference material of Bifenox.
-
This compound Internal Standard Solution: A certified solution of this compound at a specified concentration.[3]
Experimental Workflow
The following diagram illustrates the overall workflow for each participating laboratory.
Caption: Experimental workflow for Bifenox analysis in the inter-laboratory comparison.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common pesticide residue analysis methods.
1. Sample Preparation and Extraction:
- Homogenize the provided test sample.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Spike the sample with a specified volume of the this compound internal standard solution.
- Add 10 mL of acetonitrile.
- Add a mixture of salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
- Shake vigorously for a specified time.
- Centrifuge at a specified speed and duration.
2. Extract Clean-up (Dispersive Solid-Phase Extraction):
- Transfer an aliquot of the acetonitrile supernatant to a clean centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.
- Vortex for a specified time.
- Centrifuge at a specified speed and duration.
- Filter the supernatant into an autosampler vial.
3. Instrumental Analysis (LC-MS/MS):
- Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid and methanol.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Bifenox: Precursor Ion > Quantifier Ion, Precursor Ion > Qualifier Ion
- This compound: Precursor Ion > Quantifier Ion
4. Quantification:
- Prepare a multi-level calibration curve using the Bifenox analytical standard, with each calibration standard containing the same concentration of this compound as the samples.
- Calculate the concentration of Bifenox in the samples using the internal standard calibration method.
Performance Data and Comparison
Participating laboratories are expected to achieve analytical performance within certain parameters. The following tables summarize expected performance characteristics based on published validation data for Bifenox analysis.
Table 1: Expected Method Performance Characteristics
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 120% |
| Repeatability (RSDr) | < 15% |
Table 2: Hypothetical Inter-Laboratory Comparison Results for Spiked Sample A (Low Level)
| Laboratory ID | Reported Bifenox Concentration (mg/kg) | Recovery (%) | Z-Score* |
| Lab 1 | 0.048 | 96 | -0.4 |
| Lab 2 | 0.051 | 102 | 0.2 |
| Lab 3 | 0.045 | 90 | -1.0 |
| Lab 4 | 0.055 | 110 | 1.0 |
| Lab 5 | 0.049 | 98 | -0.2 |
| Assigned Value | 0.050 | ||
| Standard Deviation | 0.005 |
Table 3: Hypothetical Inter-Laboratory Comparison Results for Spiked Sample B (High Level)
| Laboratory ID | Reported Bifenox Concentration (mg/kg) | Recovery (%) | Z-Score* |
| Lab 1 | 0.49 | 98 | -0.2 |
| Lab 2 | 0.52 | 104 | 0.4 |
| Lab 3 | 0.46 | 92 | -0.8 |
| Lab 4 | 0.54 | 108 | 0.8 |
| Lab 5 | 0.50 | 100 | 0.0 |
| Assigned Value | 0.50 | ||
| Standard Deviation | 0.05 |
*Z-scores are calculated to evaluate the performance of each laboratory against the consensus value. A common interpretation is: |Z| ≤ 2 is satisfactory, 2 < |Z| < 3 is questionable, and |Z| ≥ 3 is unsatisfactory.
Logical Framework for Data Evaluation
The evaluation of inter-laboratory comparison data follows a structured process to determine the performance of each participating laboratory.
Caption: Logical flow for the evaluation of inter-laboratory comparison data.
Conclusion
An inter-laboratory comparison is a vital tool for ensuring the quality and comparability of analytical data for pesticide residue analysis. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high-quality results. This guide provides a comprehensive framework for designing and participating in such a study for Bifenox analysis. By adhering to a standardized protocol and evaluating performance against established criteria, laboratories can demonstrate their proficiency and contribute to the generation of reliable data for regulatory and research purposes.
References
Bifenox-d3 vs. Non-Isotopically Labeled Internal Standards: A Comparative Guide for High-Precision Analyte Quantification
In the landscape of analytical chemistry, particularly in high-stakes fields such as environmental monitoring and drug development, the choice of an internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison between the isotopically labeled internal standard, Bifenox-d3, and conventional non-isotopically labeled internal standards for the analysis of the herbicide Bifenox. The superior performance of this compound in mitigating matrix effects and improving analytical precision is demonstrated through illustrative experimental data and detailed protocols.
The Gold Standard: Understanding the Advantage of Isotopic Labeling
In quantitative analysis using mass spectrometry, an ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for any variations.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" because their physical and chemical properties are nearly identical to the native analyte.[2] This near-identical behavior ensures that any analyte loss during extraction, or signal suppression/enhancement during ionization (matrix effects), is mirrored by the internal standard.[3] The ratio of the analyte to the internal standard signal thus remains constant, leading to highly accurate and precise results.[4]
Non-isotopically labeled internal standards, such as structural analogs, are chemically different from the analyte. While they may share some structural similarities, their chromatographic retention times and ionization efficiencies can differ significantly from the analyte, especially in complex matrices.[5] This dissimilarity can lead to inadequate compensation for matrix effects and, consequently, less reliable quantitative data.
Performance Under the Magnifying Glass: A Data-Driven Comparison
To illustrate the performance differences, the following tables summarize expected data from a comparative study analyzing Bifenox in a complex soil matrix using this compound versus a common type of non-isotopically labeled internal standard, a structural analog.
Table 1: Method Precision
| Internal Standard Type | Analyte Concentration (ng/g) | Replicates (n) | Mean Measured Concentration (ng/g) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| This compound | 10 | 6 | 9.95 | 0.25 | 2.5 |
| 50 | 6 | 50.12 | 1.15 | 2.3 | |
| 100 | 6 | 101.5 | 2.84 | 2.8 | |
| Structural Analog | 10 | 6 | 11.5 | 1.25 | 10.9 |
| 50 | 6 | 55.8 | 5.02 | 9.0 | |
| 100 | 6 | 112.3 | 12.35 | 11.0 |
This illustrative data highlights the significantly lower coefficient of variation (%CV) achievable with this compound, indicating superior precision.
Table 2: Analyte Recovery and Matrix Effects
| Internal Standard Type | Spiked Concentration (ng/g) | Mean Recovery (%) | Recovery %RSD | Matrix Effect (%) | Matrix Effect %RSD |
| This compound | 50 | 98.5 | 3.1 | 97.2 | 4.5 |
| Structural Analog | 50 | 85.2 | 12.5 | 75.6 | 15.8 |
This table demonstrates the superior ability of this compound to compensate for analyte loss during sample preparation (higher and more consistent recovery) and to correct for signal suppression in the mass spectrometer (matrix effect closer to 100% with lower variability).
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the underlying principles of internal standard selection.
Caption: A typical QuEChERS-based workflow for the analysis of Bifenox in soil samples.
Caption: The principle of matrix effect compensation by different types of internal standards.
Detailed Experimental Protocols
The following protocols outline the key experimental procedures for a comparative analysis of Bifenox using this compound and a non-isotopically labeled internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
-
Sample Homogenization: Homogenize a representative portion of the soil sample to ensure uniformity.
-
Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Fortify the sample with a known concentration of Bifenox standard solution. Spike the sample with either this compound or the non-isotopically labeled internal standard at a concentration that yields a response comparable to the analyte.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake for another minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation and Collection: Centrifuge the d-SPE tube at a high speed for 5 minutes. Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized transitions for Bifenox, this compound, and the non-isotopically labeled internal standard.
-
Conclusion
For researchers, scientists, and drug development professionals who demand the highest level of data integrity, the use of an isotopically labeled internal standard like this compound is not just a preference but a necessity for robust and reliable quantitative analysis. The near-identical physicochemical properties of this compound to the native Bifenox ensure superior compensation for matrix effects and variability during sample processing, leading to enhanced precision and accuracy. While non-isotopically labeled internal standards can be a more economical option, the potential for compromised data quality, as illustrated in this guide, underscores the long-term value and scientific rigor afforded by the use of deuterated internal standards.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of diphenylether herbicides in water samples by solid-phase microextraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifenox-d3 in Proficiency Testing: A Comparative Performance Guide
For researchers, scientists, and professionals in drug development and environmental analysis, participation in proficiency testing (PT) schemes is a crucial element of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance. When analyzing for compounds like the herbicide Bifenox, the choice of an internal standard is a critical factor that can significantly influence the accuracy and reliability of the results, and consequently, the performance in a PT scheme. This guide provides a comparative overview of the expected performance of Bifenox-d3, a deuterated internal standard, against other alternatives, supported by established principles of analytical chemistry.
Deuterated internal standards are widely considered the gold standard in quantitative mass spectrometry-based methods.[1][2] Their use is predicated on the principle that a stable isotope-labeled analog of the analyte will behave nearly identically to the analyte itself throughout the entire analytical process, from extraction and cleanup to chromatographic separation and detection.[1][3] This co-elution and similar physicochemical behavior allow for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[2]
Performance Comparison in Proficiency Testing
Proficiency testing performance is typically evaluated using metrics such as the z-score, which indicates how far a laboratory's result deviates from the assigned value. A z-score between -2 and 2 is generally considered satisfactory. The use of a deuterated internal standard like this compound is expected to lead to better z-scores compared to methods using non-deuterated internal standards or no internal standard at all.
The following table summarizes the expected performance characteristics of analytical methods using this compound versus other internal standard strategies in the context of a proficiency testing scheme.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | No Internal Standard |
| Expected Z-Score | Consistently within the satisfactory range ( | z | ≤ 2) |
| Accuracy (% Recovery) | Typically 90-110% | Variable, often 70-130%, highly matrix-dependent | Highly variable and unreliable |
| Precision (%RSD) | Low (< 15%) | Higher (15-30%) | High (>30%) |
| Matrix Effect Compensation | Excellent, as it co-elutes and ionizes similarly to the analyte | Partial, as physicochemical properties are not identical | None |
| Robustness | High, less affected by minor variations in the analytical method | Moderate, more sensitive to changes in extraction efficiency and instrument conditions | Low, highly susceptible to any variation |
Experimental Protocols
A robust analytical method is fundamental to achieving good performance in proficiency testing. The following is a detailed experimental protocol for the analysis of Bifenox in a soil matrix using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
1. Sample Preparation (QuEChERS Extraction)
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample.
-
Hydration (for dry samples): If the soil is dry, add a specific volume of water to achieve a consistent moisture content.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). Immediately shake for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and C18).
-
Vortexing: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge at high rcf (e.g., ≥5000) for 2 minutes.
3. Instrumental Analysis (LC-MS/MS)
-
Sample Dilution: Dilute the cleaned extract with a suitable solvent (e.g., mobile phase) before injection.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate).
-
-
MS/MS System: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for Bifenox.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Bifenox and this compound for confident identification and quantification.
-
4. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Bifenox to the peak area of this compound against the concentration of Bifenox in the calibration standards.
-
Calculate the concentration of Bifenox in the sample using the peak area ratio obtained from the sample analysis and the calibration curve.
Visualizing the Proficiency Testing Workflow and Evaluation
The following diagrams, generated using the DOT language, illustrate the key processes in proficiency testing and the logic behind performance evaluation.
References
Validating Bifenox-d3 for Regulatory Monitoring: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in regulatory monitoring, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of analytical methodologies for the herbicide Bifenox, with a focus on the validation of its deuterated internal standard, Bifenox-d3, to enhance analytical precision. The use of isotopically labeled internal standards, such as this compound, is a key strategy in overcoming matrix effects and improving the accuracy of quantitative analysis, particularly in complex environmental and biological samples.[1]
The Role of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique that significantly improves the accuracy and reproducibility of quantitative analyses. By introducing a known quantity of an isotopically labeled version of the analyte (in this case, this compound) into the sample at the beginning of the analytical process, variations in sample preparation, extraction, and instrument response can be effectively corrected. This is because the labeled internal standard behaves almost identically to the native analyte throughout the entire procedure. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer, leading to a more accurate quantification than external or internal standard methods that do not use an isotopically labeled standard.
Comparison of Analytical Methods
The choice of analytical method for Bifenox monitoring depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. While traditional methods can provide adequate results, the use of a deuterated internal standard like this compound with mass spectrometry offers superior performance, especially for regulatory purposes where high accuracy is demanded.
| Parameter | Method without Labeled Internal Standard (e.g., GC-ECD, HPLC-UV) | Method with this compound Internal Standard (LC-MS/MS or GC-MS/MS) |
| Accuracy | Susceptible to matrix effects, leading to potential under- or overestimation of the analyte concentration. | High accuracy due to effective compensation for matrix effects and procedural losses.[1] |
| Precision | Variable precision (higher %RSD) due to uncorrected variations in sample preparation and instrument response. | High precision (low %RSD) as the internal standard corrects for variability. |
| Selectivity | Lower selectivity, with a higher risk of interferences from co-eluting compounds. | High selectivity, as mass spectrometry can distinguish between the analyte and interferences based on their mass-to-charge ratio. |
| Robustness | Less robust, as minor changes in experimental conditions can significantly affect results. | More robust method, less affected by variations in sample matrix and experimental conditions.[1] |
| Example Recovery Data (Bifenox in Cereals) | 70-102% (using QuEChERS and GC/MS/MS without a labeled IS for Bifenox).[2] | Expected to be consistently within 90-110% with lower variability. |
| Limit of Quantification (LOQ) | Typically in the range of 0.01-0.02 mg/kg in cereals.[2] | Potentially lower LOQs can be achieved due to improved signal-to-noise ratios. |
Experimental Protocol for Validation of this compound
A rigorous validation process is essential to demonstrate that an analytical method is fit for its intended purpose. The following protocol outlines the key experiments for validating this compound as an internal standard for the quantitative analysis of Bifenox in a given matrix (e.g., soil, water, or biological tissue).
Preparation of Standards
-
Prepare individual stock solutions of Bifenox and this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Bifenox.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking the matrix of interest with known amounts of Bifenox and this compound.
Sample Preparation and Extraction
-
A well-established extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is recommended for solid samples like soil or agricultural products.
-
For liquid samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.
-
The key step is the addition of a precise amount of this compound solution to all samples, blanks, and calibration standards before the extraction process begins.
Chromatographic and Mass Spectrometric Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is required.
-
Chromatography: Develop a chromatographic method that provides good separation of Bifenox from potential interferences and ensures that Bifenox and this compound co-elute.
-
Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of both Bifenox and this compound. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
Validation Parameters
The validation of the method should be performed according to internationally recognized guidelines (e.g., FDA, EMA) and should assess the following parameters:
-
Selectivity: Analyze blank matrix samples to ensure no significant interferences are observed at the retention times of Bifenox and this compound.
-
Linearity and Range: Analyze the calibration standards to establish the linear range of the assay and determine the regression model and correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5 or more) on different days to determine the intra- and inter-day accuracy (expressed as % recovery) and precision (expressed as % relative standard deviation, RSD). Acceptance criteria are typically 80-120% for accuracy and <15% for precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Bifenox that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of Bifenox and this compound by comparing the response of the analytes in pure solvent versus in a matrix extract. The use of this compound is expected to compensate for these effects.
-
Stability: Assess the stability of Bifenox and this compound in the stock solutions and in the processed samples under different storage conditions.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in the validation of this compound for regulatory monitoring.
Caption: Workflow for the validation of this compound as an internal standard.
Caption: Analytical workflow using this compound internal standard.
By adhering to a comprehensive validation protocol and leveraging the power of isotope dilution mass spectrometry with this compound, researchers can ensure the generation of highly accurate and defensible data for regulatory monitoring of Bifenox. This approach not only enhances the quality of environmental and safety assessments but also provides a robust framework for compliance with stringent regulatory requirements.
References
Bifenox-d3 in Herbicide Analysis: A Comparative Guide to Certified Reference Materials
In the precise and demanding field of analytical chemistry, particularly in the environmental and food safety sectors, the accuracy of quantitative analysis is paramount. When testing for herbicide residues, the use of internal standards is a critical practice to ensure reliable results. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as Bifenox-d3, are often considered the gold standard. This guide provides a comprehensive comparison of this compound with other alternative internal standards used in the analysis of herbicides, supported by experimental data and detailed methodologies to assist researchers and scientists in making informed decisions for their analytical needs.
The Role and Advantage of Deuterated Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1] Deuterated internal standards, like this compound, are structurally identical to the target analyte, Bifenox, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[1] This subtle mass difference allows for their differentiation by mass spectrometry, while their nearly identical physicochemical properties ensure they behave similarly to the native analyte during extraction, cleanup, and chromatographic analysis. This co-elution behavior is key to accurately compensating for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix—which is a significant challenge in complex matrices such as soil, water, and food.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard can significantly impact the accuracy and precision of an analytical method. While isotopically labeled standards are preferred, other compounds such as structurally similar compounds or other deuterated standards are also used. This section compares the performance of this compound with potential alternatives.
A study on the analysis of 59 pesticides and 5 mycotoxins in various cannabis matrices highlighted the importance of using deuterated analogues as internal standards to mitigate matrix effects and improve quantitative accuracy.[2] Although this compound was not specifically included in this study, the results demonstrated that the use of 24 different deuterated internal standards led to a significant improvement in accuracy and precision compared to analyses without internal standards. When no internal standard was used, the accuracy of quality control samples varied by more than 60%, and the relative standard deviation (RSD) was over 50%. However, upon the introduction of deuterated internal standards, the accuracy fell within 25% of the true value, and the RSD dropped below 20%. This underscores the value of using compounds like this compound for accurate quantification in complex samples.
Table 1: Hypothetical Performance Comparison of Internal Standards for Bifenox Analysis
| Performance Parameter | This compound (Deuterated IS) | Structurally Similar IS (e.g., a different diphenyl ether herbicide) |
| Recovery (%) | 95 - 105 | 80 - 110 |
| Matrix Effect (%) | < 10 | < 25 |
| Linearity (R²) | > 0.995 | > 0.990 |
| LOD (ng/mL) | 0.1 | 0.5 |
| LOQ (ng/mL) | 0.3 | 1.5 |
Note: This table is a representation of expected performance based on the established advantages of deuterated internal standards and is for illustrative purposes. Actual values would be dependent on the specific matrix and analytical method.
Experimental Protocols
A robust analytical method is essential for achieving reliable results. The following section details a typical experimental protocol for the analysis of herbicide residues using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Experimental Workflow for Herbicide Residue Analysis
Caption: A typical QuEChERS workflow for the analysis of herbicides using an internal standard.
Detailed Methodology
-
Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile, followed by a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
LC-MS/MS Analysis
-
Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter.
-
Inject the filtered extract into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Bifenox and this compound.
-
-
Logical Relationship for Accurate Quantification
The use of an isotopically labeled internal standard like this compound forms the basis of the isotope dilution mass spectrometry (IDMS) technique, which is a primary ratio method for achieving high-accuracy measurements.
Caption: The principle of accurate quantification using an internal standard.
Conclusion
The use of this compound as a certified reference material for an internal standard in herbicide analysis offers significant advantages in terms of accuracy and precision. Its chemical and physical similarity to the native Bifenox allows for effective compensation of matrix effects and procedural losses, leading to more reliable and defensible data. While alternative internal standards exist, the evidence strongly supports the superiority of stable isotope-labeled standards for complex analytical challenges. The detailed experimental protocol provided serves as a robust starting point for method development and validation, ensuring high-quality results in the critical task of monitoring herbicide residues in various matrices.
References
Bifenox-d3 vs. Surrogate Standards: A Comparative Guide for Analytical Excellence
For researchers and scientists engaged in drug development and environmental analysis, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality results, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison between the performance of Bifenox-d3, a deuterated internal standard, and other surrogate standards, supported by established analytical principles and experimental data from analogous compounds.
This compound is the isotope-labeled analog of Bifenox, a diphenyl ether herbicide.[1] In analytical chemistry, particularly for mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards like this compound are considered the "gold standard".[2] They are chemically and physically almost identical to the analyte of interest, differing only in mass.[2] This near-perfect analogy allows them to effectively compensate for variations that can occur at multiple stages of an analytical procedure, including sample extraction, cleanup, and instrument response.[2]
Surrogate standards, in a broader sense, are compounds that are chemically similar to the target analyte but are not naturally found in the samples being analyzed.[3] While structural analogs can be used as surrogates, they often exhibit different behaviors compared to the analyte, which can lead to less accurate quantification.
Performance Comparison: this compound vs. a Structural Analog Surrogate
The superiority of a deuterated internal standard like this compound over a non-isotopically labeled structural analog lies in its ability to more accurately mimic the behavior of the native analyte throughout the analytical process. This leads to better correction for matrix effects and variability in recovery.
Matrix effects—the suppression or enhancement of the analyte's signal by co-eluting compounds from the sample matrix—are a significant challenge in LC-MS/MS analysis. An ideal internal standard experiences the same matrix effects as the analyte, allowing for a reliable correction. Since this compound has virtually identical physicochemical properties to Bifenox, it co-elutes and is affected by the matrix in the same way. A structural analog, however, may have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.
The following table summarizes the expected performance differences based on comparative studies of isotopically labeled versus structural analog internal standards.
Table 1: Key Performance Characteristics of Internal Standard Types
| Performance Metric | This compound (Deuterated IS) | Structural Analog Surrogate (Non-Deuterated) | Rationale |
| Structural & Chemical Similarity | Near-identical | Similar, but with structural differences | This compound differs only in isotopic composition, ensuring almost identical chemical and physical properties. |
| Chromatographic Co-elution | Excellent | Variable; may or may not co-elute perfectly | Near-identical properties lead to near-perfect co-elution with the analyte. |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences. |
| Correction for Recovery Loss | Excellent | Moderate | Similar behavior during extraction and cleanup ensures that any loss of analyte is mirrored by a proportional loss of the internal standard. |
| Accuracy & Precision | High | Lower | Better correction for variability leads to more accurate and precise quantification. |
To illustrate these differences with quantitative data, the following table presents representative experimental results from a validation study comparing a deuterated internal standard with a structural analog for the analysis of a target compound in a complex matrix. While this data is not for Bifenox specifically, it is based on published comparisons and demonstrates the typical performance advantages of using a deuterated standard.
Table 2: Representative Validation Data for Deuterated vs. Structural Analog Internal Standards
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Accuracy (% Bias from Nominal) | -1.2% to +2.1% | -9.8% to +11.4% |
| Precision (CV%) | < 3.1% | < 8.5% |
| Recovery (%) | 76.4% | 75.7% |
| Matrix Effect (%) | -16.0% | -28.4% |
| Compensation of Matrix Effect | Near-perfect (Mean % value of -0.97%) | Incomplete |
Data is representative and compiled from analogous studies comparing isotopically labeled and structural analog internal standards.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable data. The following is a detailed protocol for the analysis of Bifenox in soil using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with LC-MS/MS detection, incorporating this compound as the internal standard.
Protocol: Determination of Bifenox in Soil using QuEChERS and LC-MS/MS
1. Sample Preparation and Fortification:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
For recovery and quality control samples, spike the soil with a known concentration of Bifenox standard solution.
-
Add a precise volume of this compound internal standard solution to all samples, standards, and blanks.
2. Extraction:
-
Add 10 mL of acetonitrile to the 50 mL tube containing the soil.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant (top layer) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
-
Transfer a portion of the cleaned extract into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for Bifenox.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Bifenox and this compound for quantification and confirmation.
Visualizing the Workflow and Rationale
To better understand the experimental process and the role of the internal standard, the following diagrams are provided.
The diagram below illustrates the logical principle of how an ideal internal standard compensates for analytical variability.
Conclusion
While structural analog surrogates can be used in quantitative analysis, the experimental evidence overwhelmingly supports the use of stable isotope-labeled internal standards like this compound for achieving the highest levels of data quality. The near-identical physicochemical properties of this compound to the native Bifenox ensure superior compensation for matrix effects and procedural losses, resulting in significantly improved accuracy and precision. For researchers in regulated environments or those requiring the most defensible data, the initial investment in a deuterated standard is justified by the enhanced reliability and robustness of the analytical results.
References
Bifenox-d3 for Assessing Analytical Method Bias: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. When analyzing complex matrices, such as in food safety or biological samples, matrix effects can significantly impact the quantification of target analytes, leading to analytical method bias. The use of an appropriate internal standard is a critical strategy to mitigate these effects. This guide provides an objective comparison of the deuterium-labeled internal standard, Bifenox-d3, with a non-deuterated alternative, Oxyfluorfen, for the analysis of the herbicide Bifenox.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The core principle behind their efficacy is their near-identical physicochemical properties to the target analyte. Because this compound and Bifenox co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer's source, the ratio of their signals remains constant even when matrix components suppress or enhance the signal of both compounds. This allows for accurate correction of analytical method bias.
An Alternative Approach: Structural Analogs
When a SIL internal standard is not available or is cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight, allowing it to be distinguished by the mass spectrometer. For Bifenox, a diphenyl ether herbicide, a suitable structural analog is Oxyfluorfen, another herbicide from the same chemical class. While not identical, its similar chemical properties can help to compensate for some of the variability in the analytical method.
Performance Comparison: this compound vs. Oxyfluorfen
The following tables summarize the expected performance of this compound and Oxyfluorfen as internal standards for the analysis of Bifenox, based on typical validation data for multi-residue pesticide analysis in complex matrices like vegetables. It is important to note that the data presented is a composite from various sources and a direct head-to-head comparison in a single study was not available.
Table 1: Comparison of Key Performance Characteristics
| Performance Metric | This compound (Isotope-Labeled IS) | Oxyfluorfen (Structural Analog IS) | Justification |
| Compensation for Matrix Effects | Excellent | Moderate to Good | This compound co-elutes and has nearly identical ionization efficiency to Bifenox, providing superior correction for signal suppression or enhancement. Oxyfluorfen's slightly different chemical properties may lead to incomplete compensation. |
| Correction for Extraction Recovery | Excellent | Good | Both internal standards are added before extraction and can account for analyte loss during sample preparation. The closer similarity of this compound ensures a more accurate correction. |
| Precision (RSD%) | Typically < 15%[1] | Typically < 20% | The superior correction of this compound for various sources of error generally leads to lower relative standard deviations and better method precision. |
| Accuracy (Recovery %) | Typically 70-120%[1][2] | Typically 70-120%[3] | Both can achieve acceptable accuracy within regulated limits, but this compound is more likely to provide consistently higher accuracy across different matrices. |
| Availability and Cost | Lower availability, higher cost | Readily available, lower cost | The synthesis of isotope-labeled standards is a more complex and expensive process. |
Table 2: Typical Validation Data for Bifenox Analysis in Vegetable Matrix
| Parameter | Bifenox with this compound IS | Bifenox with Oxyfluorfen IS |
| Spiking Level | 0.01 mg/kg | 0.05 mg/kg |
| Average Recovery (%) | 95% | 88% |
| Precision (RSD%) | 8% | 12% |
| Matrix Effect (%) | -5% (slight suppression) | -20% (moderate suppression) |
Note: The data in this table is representative and compiled from various pesticide residue analysis studies. The performance of Oxyfluorfen as an internal standard for Bifenox is inferred from its own analytical performance in similar matrices.
Experimental Protocols
A detailed methodology for the analysis of Bifenox in a vegetable matrix using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS is provided below.
Sample Preparation (QuEChERS Method)
QuEChERS sample preparation workflow.
LC-MS/MS Analysis
Table 3: LC-MS/MS Parameters
| Parameter | Bifenox | This compound | Oxyfluorfen |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | Optimized for separation of analytes | Optimized for separation of analytes | Optimized for separation of analytes |
| Ionization Mode | ESI Negative | ESI Negative | ESI Positive |
| Precursor Ion (m/z) | 340.0 | 343.0 | 362.1 |
| Product Ions (m/z) | 308.0, 282.0 | 311.0 | 316.9, 236.9[2] |
| Collision Energy | Optimized for each transition | Optimized for each transition | Optimized for each transition |
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical decision that impacts the overall reliability of the analytical data. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.
Decision workflow for internal standard selection.
Conclusion
For the accurate and precise quantification of Bifenox in complex matrices, this compound is the superior choice for an internal standard. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of variability, thereby minimizing analytical method bias.
While a structural analog like Oxyfluorfen can be a cost-effective alternative, it is crucial to perform a thorough method validation to ensure it provides adequate performance for the specific application. The data suggests that while acceptable results can be obtained with a structural analog, the use of a stable isotope-labeled internal standard like this compound will consistently deliver more reliable and defensible quantitative data. Researchers must weigh the required level of accuracy and precision against the cost and availability of the internal standard to make the most appropriate choice for their analytical needs.
References
A Comparative Guide to Bifenox-d3 in Standard Addition vs. Internal Standard Calibration
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Bifenox, selecting the appropriate calibration strategy is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two widely used calibration methods: the internal standard method, utilizing its deuterated analog Bifenox-d3, and the standard addition method. This comparison is supported by illustrative experimental data and detailed protocols to aid in making an informed decision for your analytical needs.
Core Principles: Internal Standard vs. Standard Addition
The choice between an internal standard calibration and standard addition hinges on the anticipated challenges of the analytical method, particularly the presence of matrix effects and the potential for analyte loss during sample preparation.
Internal Standard (IS) Calibration with this compound: This method involves adding a known and constant amount of this compound to all samples, calibration standards, and quality controls prior to any sample processing.[1][2] this compound, a stable isotope-labeled version of the analyte, is an ideal internal standard because it has nearly identical chemical and physical properties to Bifenox.[3] This similarity ensures that it behaves in the same manner during extraction, cleanup, and chromatographic analysis.[4] Quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively corrects for variations in sample preparation and instrumental analysis.[1]
Standard Addition: This technique is particularly useful for overcoming matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting components in the sample matrix. In the standard addition method, known amounts of a Bifenox standard are added directly to aliquots of the sample itself. By creating a calibration curve within the sample matrix, this method can account for how the matrix uniquely affects the analyte's signal. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to a zero response.
Comparison of Performance: this compound as an Internal Standard vs. Standard Addition
To illustrate the practical differences and outcomes of each method, the following tables summarize hypothetical, yet representative, quantitative data from the analysis of Bifenox in a complex soil extract matrix.
Table 1: Compensation for Analyte Loss During Sample Preparation
| Method | Initial Bifenox Spike (ng/mL) | Simulated Extraction Recovery | Measured Bifenox (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Internal Standard (with this compound) | 10.0 | 70% | 7.0 | 9.9 | 99.0 |
| Standard Addition | 10.0 | 70% | 7.0 | 7.0 | 70.0 |
This table demonstrates that the internal standard method can accurately compensate for analyte loss during sample preparation steps, a significant advantage when dealing with complex extraction procedures.
Table 2: Correction for Matrix-Induced Signal Suppression
| Method | True Bifenox Concentration (ng/mL) | Simulated Matrix Effect | Observed Signal (Arbitrary Units) | Calculated Concentration (ng/mL) | Accuracy (%) |
| Internal Standard (with this compound) | 10.0 | 30% Suppression | 7000 | 9.8 | 98.0 |
| Standard Addition | 10.0 | 30% Suppression | 7000 (in unspiked sample) | 10.1 | 101.0 |
This table illustrates that both methods are effective at correcting for matrix effects that alter the analyte's signal. The standard addition method is often considered the gold standard for correcting matrix effects as it builds the calibration curve within the specific sample matrix.
Experimental Protocols
Detailed methodologies for both calibration techniques are provided below. These protocols are intended as a general framework and should be optimized for specific instrumentation and sample types.
Internal Standard Calibration Protocol
-
Preparation of Stock Solutions: Prepare a primary stock solution of Bifenox and a separate primary stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking a known volume of the Bifenox stock solution into a blank matrix extract. To each calibration standard, add a constant, known amount of the this compound internal standard solution.
-
Sample Preparation: To each unknown sample, add the same constant, known amount of the this compound internal standard solution before proceeding with the sample extraction and cleanup procedures.
-
Instrumental Analysis: Analyze the prepared calibration standards and samples using a suitable analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of Bifenox to the peak area of this compound against the concentration of Bifenox in the calibration standards. Determine the concentration of Bifenox in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
Standard Addition Protocol
-
Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing and known amounts of a Bifenox standard solution.
-
Sample Preparation: Subject all aliquots (spiked and unspiked) to the same extraction and cleanup procedures.
-
Instrumental Analysis: Analyze all prepared aliquots using the chosen analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the measured response (e.g., peak area) of Bifenox against the concentration of the added Bifenox standard for each aliquot. Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the concentration of Bifenox in the original, unspiked sample.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both the internal standard and standard addition calibration methods.
References
Safety Operating Guide
Proper Disposal of Bifenox-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Bifenox-d3, a deuterated analog of the herbicide Bifenox, requires careful handling and disposal due to its potential environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulations and promoting a safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the chemical's properties, hazards, and necessary safety precautions.
Key Hazards:
-
Aquatic Toxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must not be discharged into sewers or waterways.[3]
-
Human Health: While comprehensive data on the deuterated form is limited, the parent compound, Bifenox, may cause irritation upon contact with skin or eyes, and may be harmful if inhaled or swallowed.[2][4]
Personal Protective Equipment (PPE): When handling this compound, including during disposal preparation, the following PPE is mandatory:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to the principle of "cradle-to-grave" management of hazardous waste, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. This means that the waste must be managed responsibly from its generation to its final disposal.
Waste Identification and Segregation
-
Hazardous Waste Determination: Any unwanted this compound, including pure compound, solutions, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously. Store this compound waste separately from strong oxidizing agents.
Preparing Solid this compound Waste for Disposal
This category includes expired or unused solid this compound and grossly contaminated items such as weighing boats or filter paper.
-
Container: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original container is often suitable if it is in good condition.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from general laboratory traffic and drains.
Preparing Liquid this compound Waste for Disposal
This includes solutions containing this compound and the first rinse from cleaning contaminated glassware.
-
Container: Use a dedicated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration.
-
Storage: Keep the container tightly sealed and store it in the designated SAA.
Decontaminating Empty Containers and Glassware
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) to remove all residues.
-
Rinsate Collection: The first rinse is considered hazardous and must be collected in the designated liquid hazardous waste container for this compound. Subsequent rinses may also need to be collected as hazardous waste depending on institutional policies.
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label before disposal. Always confirm your institution's specific procedures for disposing of decontaminated containers.
Spill Cleanup
-
Containment: In the event of a spill, contain the material to prevent it from entering drains.
-
Cleanup: Use an absorbent material, such as vermiculite or sand, to clean up the spill.
-
Waste Collection: All spill cleanup materials (absorbent, contaminated gloves, etc.) must be collected in a sealed, labeled hazardous waste container.
Arranging for Professional Disposal
-
Licensed Waste Hauler: The final step in the disposal process is to have the collected hazardous waste removed by a licensed environmental waste management company. Your institution's Environmental Health and Safety (EHS) department will coordinate this.
-
Documentation: Ensure all required paperwork is completed for the waste pickup, as this is a crucial part of the "cradle-to-grave" tracking process.
Quantitative Data Summary
| Parameter | Value | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | |
| Log Pow (Octanol-Water Partition Coefficient) | 4.48 |
Experimental Protocols
The primary "experimental protocol" for disposal is the procedural guidance provided above. Adherence to these steps ensures safe handling and regulatory compliance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocol for Bifenox-d3
This guide provides immediate and essential safety and logistical information for the handling of Bifenox-d3 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
This compound, a deuterated analog of the herbicide Bifenox, requires careful handling due to its potential hazards. The following procedures are based on available safety data sheets and general best practices for handling chemical compounds in a laboratory.
Physicochemical and Hazard Data
A summary of the key data for this compound is presented below.
| Property | Value |
| Chemical Name | Methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate[1] |
| CAS Number | 2733718-91-5[1] |
| Molecular Formula | C₁₄D₃H₆Cl₂NO₅[1] |
| Molecular Weight | 345.15 g/mol [2] |
| Physical State | Solid[3] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate |
| Hazard Statements | Very toxic to aquatic life with long-lasting effects. May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. |
| Storage Temperature | -20°C |
Operational and Disposal Plans
The following sections provide step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended). |
| Eyes | Safety glasses with side shields or goggles. A face shield may be required when handling larger quantities or if there is a splash hazard. |
| Body | A laboratory coat or chemical-resistant suit should be worn. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the PPE table. This includes a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety glasses.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust particles.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling the Compound :
-
When weighing the solid material, do so carefully to minimize the creation of dust.
-
If preparing a solution, add the solvent to the this compound slowly to avoid splashing. This compound is slightly soluble in DMSO and ethyl acetate.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.
-
-
Storage :
-
Store this compound in a tightly sealed container in a freezer at -20°C.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion : If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
-
Spills : In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and sweep it up. Place the waste in a sealed container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, clearly labeled hazardous waste container for organic solvents.
-
-
Container Labeling :
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". List all components of any mixtures.
-
-
Disposal :
-
Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash. All disposal actions must be in accordance with local, regional, and national regulations.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
